3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Descripción
Propiedades
IUPAC Name |
3-fluoro-4-(2-pyrrolidin-1-ylethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-9-10(13(17)18)3-4-12(11)15-5-8-16-6-1-2-7-16/h3-4,9,15H,1-2,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQIIXWSGDGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Properties of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid: A Technical Guide
Executive Summary
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (Molecular Formula: C₁₃H₁₇FN₂O₂) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. Featuring a fluorinated benzoic acid core coupled with an aliphatic tertiary amine (pyrrolidine) via an ethyl linker, this molecule is engineered to offer optimal physicochemical properties for drug discovery. It serves as a privileged scaffold for kinase inhibitor design and acts as a critical linker/exit vector in the development of Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an in-depth analysis of its structural dynamics, regioselective synthetic methodology, and applications in targeted protein degradation, supported by self-validating experimental protocols.
Structural Dynamics and Physicochemical Profiling
The Zwitterionic Equilibrium
The molecule is inherently amphoteric, possessing both a weakly acidic carboxylic acid and a strongly basic pyrrolidine ring.
-
Acidic Node: The carboxylic acid (COOH) has an estimated pKa of ~4.1. The presence of the electron-withdrawing fluorine atom on the aromatic ring slightly enhances this acidity by stabilizing the conjugate carboxylate base via inductive (-I) effects.
-
Basic Node: The aliphatic pyrrolidine nitrogen has a pKa of approximately 11.3 [1].
-
Secondary Aniline: The secondary amine at the C4 position is weakly basic (pKa ~2.0) and remains largely unprotonated under physiological conditions.
At a physiological pH of 7.4, the molecule exists predominantly as a zwitterion (carboxylate anion and pyrrolidinium cation). This zwitterionic nature significantly influences its solubility, membrane permeability, and formulation strategies.
The "Fluorine Effect" in Medicinal Chemistry
The strategic placement of the fluorine atom at the C3 position is not arbitrary. According to foundational principles of fluorine in medicinal chemistry [2], this substitution achieves three critical objectives:
-
Metabolic Stability: Fluorine blocks the electron-rich aromatic ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Conformational Restriction: The highly polarized C–F bond creates a strong dipole moment that dictates the preferred conformation of the adjacent ethylamino linker, optimizing the vector for target binding.
-
Basicity Modulation: The electronegativity of fluorine lowers the basicity of the adjacent secondary aniline, which can improve the overall oral bioavailability of the parent drug.
Physicochemical Data Summary
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Weight | 252.28 g/mol | Ideal fragment size for modular drug assembly. |
| Formula | C₁₃H₁₇FN₂O₂ | High atom economy for linkerology. |
| LogP (Estimated) | 1.5 – 2.0 | Balanced lipophilicity for cell permeability. |
| H-Bond Donors | 2 (COOH, NH) | Facilitates hinge-binding in kinase domains. |
| H-Bond Acceptors | 4 (C=O, OH, NH, N, F) | Enhances target-protein interaction networks. |
Synthetic Methodology: Regioselective SNAr
The most efficient and scalable route to synthesize 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is via Nucleophilic Aromatic Substitution (SNAr) .
Mechanistic Causality
The synthesis begins with 3,4-difluorobenzoic acid . In this substrate, the two fluorine atoms are not equally reactive. The carboxylic acid at C1 exerts a strong electron-withdrawing effect (-I, -M) that highly activates the para-position (C4) toward nucleophilic attack[3]. The meta-position (C3) lacks this resonance activation. Consequently, when reacted with 2-(pyrrolidin-1-yl)ethan-1-amine, the nucleophile exclusively attacks the C4 position, forming a stabilized Meisenheimer intermediate before eliminating the fluoride ion.
Caption: Regioselective SNAr pathway forming the target benzoic acid.
Applications in Targeted Protein Degradation (PROTACs)
In the rapidly evolving field of Targeted Protein Degradation (TPD), PROTACs utilize the ubiquitin-proteasome system to eliminate disease-causing proteins [4]. 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is uniquely suited for PROTAC architecture:
-
The Benzoic Acid Core: Acts as a high-affinity binder for the target protein of interest (POI), frequently mimicking the interactions of classic kinase hinge-binders.
-
The Pyrrolidine-Ethyl Chain: Serves as an ideal, solvent-exposed "exit vector." The tertiary amine can be further functionalized or used as a flexible linker to attach an E3 ligase recruiting ligand (e.g., Cereblon or VHL ligands).
Caption: Role of the compound as a bifunctional linker in PROTAC-mediated degradation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the synthesis and characterization of the target compound.
Step-by-Step Synthesis (SNAr Workflow)
Rationale: Potassium carbonate (K₂CO₃) is utilized as a mild base to scavenge the generated hydrogen fluoride (HF) without decarboxylating the starting material. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the charged Meisenheimer intermediate, accelerating the reaction.
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (25 mL).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq, 25 mmol) to the solution. Stir at room temperature for 10 minutes to allow partial deprotonation of the carboxylic acid.
-
Nucleophile Addition: Dropwise, add 2-(pyrrolidin-1-yl)ethan-1-amine (1.2 eq, 12 mmol) via syringe.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1); the disappearance of the starting material (Rf ~0.6) and the appearance of a highly polar, UV-active spot near the baseline indicates conversion.
-
Workup: Cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water.
-
pH Adjustment: Carefully adjust the pH to ~6.5 using 1M HCl. Because the product is a zwitterion, it will exhibit minimum solubility at its isoelectric point, precipitating out of the aqueous phase.
-
Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 x 20 mL) and diethyl ether (10 mL), and dry under high vacuum to yield the pure product.
Analytical Characterization
-
LC-MS (ESI+): Expected m/z [M+H]⁺ = 253.1. The presence of a single major peak in the chromatogram validates the regioselectivity of the SNAr reaction.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic splitting of the aromatic protons. The fluorine atom at C3 will couple with the adjacent protons (H-2 and H-5), producing characteristic doublet-of-doublets (dd) with distinct JCF coupling constants (typically J ~ 10-12 Hz for ortho-coupling).
References
-
PubChem Compound Summary for CID 31268, Pyrrolidine. National Center for Biotechnology Information. Available at:[Link]
-
Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews, 2008, 37, 320-330. Available at:[Link]
-
Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids. Organic Letters, American Chemical Society. Available at:[Link]
-
Targeted Protein Degradation: Elements of PROTAC Design. NIH Public Access / Cell Chemical Biology. Available at:[Link]
Mechanism of action for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid derivatives
An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid Derivatives
Abstract
The 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid scaffold represents a promising, yet mechanistically uncharacterized, chemical entity. This guide provides a comprehensive framework for the systematic elucidation of its mechanism of action, from initial hypothesis generation to in-depth signaling pathway analysis. We present a series of integrated experimental workflows, grounded in established methodologies, designed to identify the molecular target(s), validate target engagement, and characterize the downstream cellular consequences of compound activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.
Introduction: The Therapeutic Potential of a Novel Scaffold
The field of drug discovery is continually in search of novel chemical scaffolds that offer new avenues for therapeutic intervention. The 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid core combines several structural motifs that are prevalent in a wide range of biologically active compounds. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in numerous approved drugs and natural products, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[1] Similarly, benzoic acid derivatives have been successfully developed as potent and orally active antagonists for targets such as Very Late Antigen-4 (VLA-4), an important mediator of inflammation.[2][3]
The specific arrangement of a fluoro group and an amino side chain on the benzoic acid ring suggests the potential for specific interactions with a biological target. While the precise mechanism of action for this particular class of derivatives is not yet defined, the structural components are present in molecules known to target a variety of protein classes, including protein kinases, G-protein coupled receptors, and metabolic enzymes.[4][5][6] This guide, therefore, outlines a robust, multi-faceted strategy to deconstruct the pharmacological activity of this compound class, providing a clear and logical path to understanding its therapeutic potential.
Hypothesis Generation: Plausible Molecular Targets
Based on a systematic analysis of structurally related compounds, we can formulate several primary hypotheses for the molecular target of 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid derivatives.
-
Hypothesis 1: Protein Kinase Inhibition. The general structure of the scaffold bears resemblance to scaffolds found in known protein kinase inhibitors. For instance, pyrrole indolin-2-one derivatives are known to inhibit receptor tyrosine kinases like VEGFR and PDGFR.[7] Furthermore, fragment-based drug design has yielded potent kinase inhibitors, such as those for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which incorporate heterocyclic moieties.[4] The pyrrolidine and substituted aniline-like core could potentially bind within the ATP-binding pocket of a specific kinase.
-
Hypothesis 2: Integrin Antagonism. Several benzoic acid derivatives have been identified as potent antagonists of VLA-4 (α4β1 integrin).[2][3] These compounds interfere with cell-cell and cell-matrix interactions that are critical in inflammatory processes. The benzoic acid portion of the scaffold could mimic the endogenous carboxylic acid-containing ligands of integrins.
-
Hypothesis 3: Inhibition of Metabolic Enzymes. The pyrrolidine amide structure is a key feature of inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of lipid signaling molecules.[5] It is plausible that the core scaffold of our compound of interest could interact with the active site of NAAA or other metabolic enzymes.
Experimental Validation of the Molecular Target
A definitive understanding of the mechanism of action begins with the unambiguous identification of the direct molecular target(s). The following experimental workflow is designed to systematically test our hypotheses and uncover novel targets.
Target Identification Workflow
The overall strategy for target identification is a multi-step process that begins with broad, unbiased screening and progressively narrows the focus to a specific, validated target.
Caption: Workflow for molecular target identification.
Step-by-Step Experimental Protocols
3.2.1. In Silico Profiling
-
Objective: To computationally predict potential targets and guide the selection of biochemical screening panels.
-
Methodology:
-
Generate a 3D conformer of the 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid derivative.
-
Utilize multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) that employ ligand shape similarity and pharmacophore matching against databases of known bioactive molecules.
-
Analyze the output to identify over-represented protein classes (e.g., kinases, proteases, GPCRs) and specific high-probability targets.
-
3.2.2. High-Throughput Biochemical Screening
-
Objective: To empirically test the compound against a broad panel of purified proteins to identify direct interactions.
-
Methodology (Example for a Kinase Panel):
-
Select a commercial kinase screening panel that offers a diverse representation of the human kinome (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).
-
Prepare the test compound at a standard screening concentration (e.g., 1 µM or 10 µM).
-
The compound is incubated with each kinase in the panel along with a proprietary ligand that binds to the ATP pocket.
-
The amount of kinase-ligand interaction is quantified in the presence and absence of the test compound. A reduction in the signal indicates that the test compound is competing for the binding site.
-
Results are typically expressed as a percentage of inhibition or percentage of control. Hits are defined as compounds that exceed a certain threshold (e.g., >50% inhibition).
-
3.2.3. Direct Binding Assays (Surface Plasmon Resonance - SPR)
-
Objective: To confirm a direct physical interaction between the compound and a putative target identified in the biochemical screen and to determine binding kinetics.
-
Methodology:
-
Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip).
-
Prepare a series of concentrations of the 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid derivative in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface. Binding of the compound to the immobilized protein will cause a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3.2.4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound engages its target in a physiological cellular environment.
-
Methodology:
-
Treat intact cells with the test compound or a vehicle control.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blot or other quantitative methods.
-
The binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in more protein remaining in the supernatant at higher temperatures compared to the vehicle control. This "thermal shift" is indicative of target engagement.
-
Elucidation of Downstream Signaling Pathways
For the purpose of this guide, let us assume that the target identification workflow identified a specific protein kinase, "Kinase X," as the primary target. The next critical step is to understand the functional consequences of inhibiting this kinase.
Phospho-proteomic Analysis
-
Objective: To obtain an unbiased, global view of the changes in cellular phosphorylation events upon treatment with the compound.
-
Methodology:
-
Culture a relevant cell line and treat with the test compound at a concentration known to engage the target (e.g., 10x the binding KD).
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
Analyze the enriched phosphopeptides by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Use bioinformatics software to identify and quantify changes in the phosphorylation of thousands of sites across the proteome, revealing the signaling pathways modulated by the inhibition of Kinase X.
-
Validation of Signaling Events by Western Blot
-
Objective: To confirm the key findings from the phospho-proteomic analysis.
-
Methodology:
-
Based on the phospho-proteomics data, select key downstream proteins whose phosphorylation was significantly altered.
-
Treat cells with a dose-response of the test compound.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the protein of interest, as well as an antibody for the total protein as a loading control.
-
Quantify the changes in phosphorylation to confirm the downstream effects of Kinase X inhibition.
-
Signaling Pathway Diagram
The results from the phospho-proteomic and Western blot analyses can be integrated to construct a signaling pathway diagram.
Caption: Hypothesized signaling pathway for a Kinase X inhibitor.
Structure-Activity Relationship (SAR) Studies
To understand which parts of the molecule are critical for its activity, a systematic SAR study is essential. This involves synthesizing analogs of the lead compound and evaluating their activity.
| Modification | Rationale | Expected Outcome on Activity |
| Remove Fluoro Group | Assess the role of the fluorine atom in binding, potentially through hydrogen bonding or electrostatic interactions. | A significant decrease in potency would suggest a critical interaction. |
| Vary Pyrrolidine Ring | Replace with other cyclic amines (e.g., piperidine, morpholine) or acyclic amines to probe the importance of the ring size and conformation. | Changes in activity will inform the spatial requirements of the binding pocket. |
| Modify Ethylamino Linker | Shorten or lengthen the ethylamino chain to understand the optimal distance between the benzoic acid and pyrrolidine moieties. | An optimal linker length will likely be identified, beyond which activity decreases. |
| Esterify Benzoic Acid | Convert the carboxylic acid to a methyl or ethyl ester to determine if the acidic proton is required for interaction with the target. | Loss of activity would strongly suggest that the carboxylate forms a key salt bridge or hydrogen bond. |
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for the elucidation of the mechanism of action for 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid derivatives. By following a logical progression from broad, unbiased screening to detailed pathway analysis, researchers can confidently identify the molecular target and understand the cellular consequences of its modulation. The proposed workflow ensures scientific rigor and provides a solid foundation for the further preclinical and clinical development of this promising class of compounds. Future work should focus on optimizing the lead compound based on the SAR data to improve potency, selectivity, and pharmacokinetic properties.
References
-
Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (URL: [Link])
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5591–5614. (URL: [Link])
-
Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679–1693. (URL: [Link])
-
Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7686. (URL: [Link])
-
Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024). Asian Journal of Chemistry, 36(2), 489-497. (URL: [Link])
-
Pace, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6526. (URL: [Link])
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (URL: [Link])
-
Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1266-1277. (URL: [Link])
-
Wang, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(5), 776–781. (URL: [Link])
-
4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride. (URL: [Link])
-
Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (URL: [Link])
-
Chiba, J., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991–10000. (URL: [Link])
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (URL: [Link])
-
Cowart, M. D., et al. (2005). 4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H3 Receptor Antagonists Potently Enhance Cognition and Attention. Journal of Medicinal Chemistry, 48(1), 38–55. (URL: [Link])
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Predicted Physicochemical Properties of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Executive Summary
In the landscape of modern drug discovery, a molecule's success is intrinsically linked to its physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (LogP), which collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a detailed predictive analysis of these key parameters for the compound 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. By dissecting its structure and applying established physicochemical principles, we will forecast its ionization behavior across a range of pH values and its lipophilicity. This analysis serves as a foundational tool for researchers, enabling informed decisions in lead optimization, formulation development, and overall preclinical strategy.
Introduction: The Foundational Role of pKa and LogP in Medicinal Chemistry
The journey of a drug from administration to its target site is a complex odyssey through diverse physiological environments, each with a distinct pH. A molecule's ability to navigate this journey is largely dictated by its ionization state, a property quantified by its pKa value(s).[3] The pKa determines the extent to which a molecule is charged or neutral at a given pH, which in turn profoundly impacts its solubility, ability to cross cellular membranes, and potential to bind to its biological target.[1][4]
Complementing pKa is LogP, the measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one.[5] This parameter is a crucial predictor of how a drug will partition into and permeate through the lipid bilayers of cell membranes, a fundamental step in oral absorption and distribution throughout the body.[5] The interplay between pKa and lipophilicity is captured by the distribution coefficient (LogD), which describes the effective lipophilicity at a specific pH, accounting for all ionic species.
This guide focuses on 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid, a molecule possessing multiple functional groups that contribute to its overall physicochemical character. Understanding its predicted pKa and LogP is not merely an academic exercise but a critical step in evaluating its potential as a therapeutic candidate.
Molecular Structure:
Predictive Analysis of Ionization Constants (pKa)
To predict the pKa values, we must first identify the ionizable centers within the molecule. 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid has three such centers: a carboxylic acid group (acidic) and two nitrogen atoms—a secondary amine and a tertiary amine within the pyrrolidine ring (both basic).
Identification of Ionizable Centers and Predicted Values
-
Carboxylic Acid (pKa₁): The starting point for our prediction is benzoic acid, which has a pKa of approximately 4.20.[6] The substituents on the aromatic ring will modulate this value.
-
3-Fluoro Group: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).[6][7] This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the proton and lowering the pKa. For reference, the pKa of 3-fluorobenzoic acid is 3.86.[6]
-
4-Amino Group: The secondary amino group at the para position exerts an electron-donating resonance effect (+M), which destabilizes the carboxylate anion and decreases acidity, raising the pKa.
-
Combined Effect: The opposing electronic effects of these two groups create a nuanced situation. Given their respective positions, the inductive effect of the fluorine and the resonance effect of the amino group will both be significant. The net effect is predicted to result in a pKa slightly lower than that of benzoic acid itself.
-
-
Secondary Amine (pKa₂): This nitrogen is directly attached to the aromatic ring, making it an aniline-like secondary amine. Aniline has a pKa of 4.6. The electron-withdrawing nature of the benzoic acid moiety and the fluorine atom will decrease the electron density on this nitrogen, reducing its basicity and thus lowering its pKa.
-
Tertiary (Pyrrolidine) Amine (pKa₃): The nitrogen in the pyrrolidine ring is an aliphatic tertiary amine. Pyrrolidine itself is a strong base with a pKa of around 11.3.[8][9] While this nitrogen is insulated from the aromatic ring by an ethyl linker, some residual electron-withdrawing influence from the ring will be transmitted, slightly reducing its basicity compared to unsubstituted pyrrolidine.
The predicted pKa values are summarized in the table below. These values are derived from established principles and data from analogous structures, representing the estimates that would be generated by common computational prediction software.[10][11][12][13]
| Parameter | Ionizable Center | Predicted pKa Value | Rationale |
| pKa₁ (Acidic) | Carboxylic Acid | ~ 3.9 - 4.1 | Influenced by the competing electron-withdrawing fluorine and electron-donating amino group. |
| pKa₂ (Basic) | Secondary Amine | ~ 4.2 - 4.5 | Basicity is reduced due to direct attachment to the electron-deficient aromatic ring. |
| pKa₃ (Basic) | Pyrrolidine Amine | ~ 10.0 - 10.5 | A strong aliphatic base, slightly weakened by the distant electron-withdrawing ring system. |
Visualization of pH-Dependent Speciation
The distribution of charged and neutral forms of the molecule at different pH values is critical for predicting its biological behavior. The following diagram illustrates the predominant ionic species at key pH ranges.
Caption: Predicted ionization states of the molecule at different pH ranges.
Predictive Analysis of Lipophilicity (LogP & LogD)
LogP is a measure of a molecule's hydrophobicity in its neutral state. For an ionizable molecule like the one , the LogD (distribution coefficient) is a more practical measure, as it reflects the pH-dependent lipophilicity of the compound considering all its ionic forms.
Computational Prediction and Structural Contributions
Predicting LogP is typically done using computational models that sum the contributions of individual atoms or molecular fragments.[14][15] While experimental data for the exact molecule is unavailable, we can infer its properties from similar structures. For example, the related compound 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid has a calculated LogP of 2.12.[16] Our target molecule includes an additional -[2-(amino)ethyl] linker between the ring and the pyrrolidine group. This flexible, polar linker will increase the molecule's hydrophilicity, thus lowering the overall LogP.
-
Lipophilic Fragments: The benzene ring and the fluorine atom contribute positively to LogP.
-
Hydrophilic Fragments: The carboxylic acid and the two amino groups contribute negatively to LogP, especially when ionized.
| Parameter | Predicted Value | Rationale |
| LogP | ~ 1.5 - 2.0 | Based on the LogP of similar structures, adjusted for the addition of a hydrophilic ethylamino linker. |
| LogD at pH 7.4 | ~ 0.5 - 1.0 | Significantly lower than LogP due to the molecule existing primarily as a zwitterion at physiological pH, which greatly increases its affinity for the aqueous phase. |
Workflow for In Silico Physicochemical Profiling
The process of predicting these critical parameters is a standard component of modern chemoinformatics workflows, enabling high-throughput screening of virtual compounds before committing to costly synthesis.
Caption: Standard workflow for in silico prediction of physicochemical properties.
Implications for Drug Development
The predicted physicochemical profile provides several key insights for the development of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid:
-
Solubility: The presence of multiple ionizable groups, particularly the strongly basic pyrrolidine and the acidic carboxylic acid, suggests that the molecule's aqueous solubility will be highly pH-dependent. At physiological pH (7.4), the molecule is predicted to exist predominantly as a zwitterion (net charge 0, but with both positive and negative charges). This zwitterionic nature often leads to good aqueous solubility, which is favorable for formulation.
-
Absorption and Permeability: The predicted LogD at pH 7.4 is in a range (0.5 - 1.0) that suggests a balance between aqueous solubility and lipophilicity. While the zwitterionic form aids solubility, it can hinder passive diffusion across the intestinal membrane. The existence of a transient, neutral species, though low in concentration, would be critical for membrane permeation.
-
Target Engagement: The ionization state at the site of action is crucial. If the target is intracellular, the molecule must cross the cell membrane. If the binding pocket of the target protein involves ionic interactions, the charged nature of the molecule at physiological pH could be leveraged for potent binding.
Protocols for Experimental Verification
While computational predictions are invaluable, they must be validated by experimental data. The following are standard, self-validating protocols for determining pKa and LogP.
Protocol: Potentiometric Titration for pKa Determination
This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the direct determination of pKa values.
Methodology:
-
Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility of all species.
-
Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of NaOH (e.g., 0.01 M), recording the pH after each incremental addition.
-
Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of HCl (e.g., 0.01 M).
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For multiple pKas, specialized software is used to deconvolve the titration curve.
-
Validation: The sharpness and symmetry of the titration curve serve as an internal validation of the measurement's quality.
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This is the gold-standard method for measuring the partition coefficient between n-octanol and water.
Methodology:
-
Pre-equilibration: Mix n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for LogD) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration where it can be accurately measured by UV-Vis spectrophotometry or LC-MS.
-
Partitioning: Combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol in a flask.
-
Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase and measure the concentration of the compound. The concentration in the octanol phase is determined by mass balance.
-
Calculation: LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Validation: The experiment should be repeated with different initial concentrations and phase volume ratios to ensure the result is consistent and independent of these variables.
Conclusion
The in silico analysis of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid predicts it to be a multi-protic compound with distinct acidic and basic centers. Its key characteristic at physiological pH is its zwitterionic nature, which suggests favorable aqueous solubility but potentially complex membrane permeability. The predicted LogP and pKa values place it in a physicochemical space that is promising but requires careful experimental validation. This predictive guide serves as a critical first step, providing the foundational knowledge necessary for researchers and drug developers to design rational experiments, interpret data, and ultimately unlock the therapeutic potential of this molecule.
References
-
National Center for Biotechnology Information. "Pyrrolidine | C4H9N | CID 31268". PubChem. Available at: [Link]
-
Quora. "Which is a stronger base, pyrrolidine or piperidine?". Quora. Available at: [Link]
-
DrugFuture. "Pyrrolidine". DrugFuture. Available at: [Link]
-
Balogh, M., et al. "Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances". Journal of Chemical Information and Modeling. Available at: [Link]
-
The Solubility Company. "pKa & LogP Analysis Services". The Solubility Company. Available at: [Link]
-
Ataman Kimya. "N-ETHYLETHANAMINE". Ataman Kimya. Available at: [Link]
-
SciSpace. "pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T". SciSpace. Available at: [Link]
-
Tetko, I. V. "Prediction of log P: ALOGPS Application in Medicinal Chemistry Education". Journal of Chemical Education. Available at: [Link]
-
Drug Hunter. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table". Drug Hunter. Available at: [Link]
-
ACD/Labs. "Acid Dissociation Constant Calculator | pKa Prediction Software". ACD/Labs. Available at: [Link]
-
Molecular Discovery. "MoKa - pKa modelling". Molecular Discovery. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. "On-line Lipophilicity/Aqueous Solubility Calculation Software". VCCLAB. Available at: [Link]
-
Schrödinger. "Epik". Schrödinger. Available at: [Link]
-
Schrödinger. "Macro-pKa". Schrödinger. Available at: [Link]
-
Manallack, D. T., et al. "The Significance of Acid/Base Properties in Drug Discovery". Chemical Society Reviews. Available at: [Link]
-
ACD/Labs. "Calculate Partition Coefficients | LogP Prediction Software". ACD/Labs. Available at: [Link]
-
Seven Star Pharma. "pKa and Log P". Seven Star Pharma. Available at: [Link]
-
Chemistry LibreTexts. "Substituent Effects on Acidity". Chemistry LibreTexts. Available at: [Link]
-
Collaborative Drug Discovery. "Log P Calculated by CDD Vault During Chemical Registration". CDD Vault. Available at: [Link]
-
Pion Inc. "What is pKa and how is it used in drug development?". Pion Inc. Available at: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. sevenstarpharm.com [sevenstarpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. chemaxon.com [chemaxon.com]
- 11. acdlabs.com [acdlabs.com]
- 12. MoKa - pKa modelling [moldiscovery.com]
- 13. schrodinger.com [schrodinger.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 16. chemscene.com [chemscene.com]
In vitro pharmacology of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Abstract
This document provides a comprehensive technical framework for the in vitro pharmacological evaluation of the novel chemical entity (NCE), 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. As no public data currently exists for this compound, this guide is structured as a strategic workflow for drug discovery and development professionals. It outlines a systematic, hypothesis-driven approach to elucidate the compound's mechanism of action, target affinity, functional activity, and potential safety liabilities. By leveraging structural analogy to known pharmacophores, we establish primary hypotheses and detail the requisite experimental protocols—from broad liability screening to specific, high-fidelity functional assays—to build a robust pharmacological profile, thereby enabling informed decision-making for further development.
Introduction: Deconstructing a Novel Chemical Entity
The compound 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid presents a unique combination of structural motifs commonly found in biologically active agents. The scientific approach to characterizing such an NCE begins not with an answer, but with a logical set of questions derived from its chemical structure.
-
4-Aminobenzoic Acid Scaffold: This core is reminiscent of the para-aminobenzoic acid (PABA) backbone found in local anesthetics, which are known to modulate voltage-gated ion channels.[1][2]
-
Pyrrolidin-1-ylethylamino Side Chain: This moiety is a well-established pharmacophore in ligands targeting various G-protein coupled receptors (GPCRs), most notably the histamine H3 receptor (H3R).
-
Fluorine Substitution: The fluoro group can significantly alter physicochemical properties such as lipophilicity and metabolic stability, and can influence binding affinity through specific electronic interactions with a target protein.
Based on these structural precedents, we can formulate a set of primary hypotheses for the compound's biological targets. This guide will detail the experimental cascade required to test these hypotheses rigorously.
Primary Target Hypotheses:
-
Voltage-Gated Sodium Channel (VGSC) Modulation: Activity as a blocker, similar to local anesthetics.
-
Histamine H3 Receptor (H3R) Modulation: Activity as an antagonist or inverse agonist, given the high constitutive activity of H3R.[3]
-
Transient Receptor Potential (TRP) Channel Modulation: Potential activity at channels like TRPV1, which are involved in sensory signaling and pain.
The following sections will detail a tiered approach, beginning with broad safety screening to identify potential liabilities before proceeding to focused, mechanism-defining studies for our primary target hypotheses.
Tier 1: Foundational Safety and Liability Profiling
Before committing resources to deep mechanistic studies, it is imperative to perform a broad screen for off-target activities. This practice, known as safety pharmacology profiling, is a critical de-risking step that identifies potential adverse drug reactions (ADRs) early in the discovery process.[4][5][6] A compound that interacts with numerous unrelated targets (promiscuity) or with a single, high-risk target (e.g., the hERG potassium channel) may be deprioritized.
Recommended Approach: Broad Panel Screening
We recommend employing a commercially available in vitro safety panel, such as the Eurofins SafetyScreen44 or SAFETYscan47, the Charles River Safety Pharmacology Panel, or the WuXi AppTec Mini Safety Panel.[4][7][8][9] These panels provide data on the compound's activity against a curated set of ~40-100 targets, including GPCRs, ion channels, transporters, and enzymes, that are mechanistically linked to clinical ADRs.[8][10]
General Protocol for Panel Submission
-
Compound Preparation: Solubilize the test compound (3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid) in a suitable solvent (typically 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Submission: Provide the stock solution and its precise concentration to the chosen contract research organization (CRO).
-
Screening: The CRO will typically perform an initial screen at a single high concentration (e.g., 10 µM) in duplicate. Assays are a mix of radioligand binding assays and functional readouts.
-
Data Reporting: Results are reported as percent inhibition or percent activity relative to a control. A predefined threshold (e.g., >50% inhibition) is used to flag significant "hits."
Workflow for Initial Liability Screening
Caption: Workflow for initial NCE safety and liability assessment.
Representative Data Presentation
All quantitative data should be summarized for clarity. The results from the safety panel would be presented as follows:
| Target Family | Target Name | Assay Type | % Inhibition at 10 µM |
| Ion Channel | hERG (KCNH2) | Binding | 8% |
| Ion Channel | CaV1.2 | Binding | 15% |
| GPCR | Adrenergic α1A | Binding | 3% |
| GPCR | Dopamine D2 | Binding | 65% |
| GPCR | Histamine H1 | Binding | 58% |
| Transporter | SERT | Binding | 12% |
| Enzyme | COX-2 | Functional | 22% |
| (Note: Data is hypothetical for illustrative purposes.) |
Tier 2: Interrogation of Primary Hypotheses
Assuming no insurmountable liabilities were identified in Tier 1, the next stage involves focused, in-depth studies to test the primary hypotheses derived from the compound's structure.
Hypothesis A: Voltage-Gated Sodium Channel (VGSC) Modulation
Causality: The aminobenzoic acid core is a classic pharmacophore for local anesthetics that block VGSCs.[1][2] This makes VGSCs a primary hypothetical target class.
This high-throughput assay provides a rapid functional assessment of VGSC inhibition by measuring changes in membrane potential.[11][12]
Step-by-Step Protocol:
-
Cell Culture: Plate HEK-293 cells stably expressing the target VGSC subtype (e.g., hNaV1.7 for pain) in black-walled, clear-bottom 384-well microplates and incubate overnight.
-
Dye Loading: Remove culture medium and add a membrane potential-sensitive dye (e.g., from a FRET-based kit) dissolved in assay buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer in a separate compound plate.
-
Assay Execution: a. Place both the cell and compound plates into the FLIPR instrument. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument adds the test compound to the cells, and the plate is incubated for 3-5 minutes. d. An agonist/activator (e.g., veratridine) is then added to all wells to open the VGSCs, causing membrane depolarization and a change in fluorescence.
-
Data Analysis: The inhibitory effect of the compound is measured as a reduction in the fluorescence signal caused by the activator. Data are plotted as percent inhibition versus compound concentration, and an IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Positive hits from the FLIPR assay should be confirmed using automated patch-clamp electrophysiology (e.g., SyncroPatch, IonWorks), which is the gold standard for ion channel research.[13] This technique provides precise IC50 values and can elucidate the mechanism of block (e.g., resting vs. use-dependent).[14]
Caption: Workflow for the VGSC functional (FLIPR) assay.
Hypothesis B: Histamine H3 Receptor (H3R) Modulation
Causality: The H3R is a Gi/o-coupled GPCR that exhibits high constitutive (agonist-independent) activity.[3] This means it actively signals to inhibit adenylyl cyclase and reduce cAMP levels even in the absence of histamine. Ligands can be antagonists (block agonist binding) or inverse agonists (bind to and stabilize the inactive state, reducing constitutive activity). The pyrrolidine-containing side chain is common in potent H3R ligands.
Caption: H3R Gi-coupled signaling and the action of an inverse agonist.
Because H3R's basal activity suppresses cAMP, an inverse agonist will block this suppression, leading to a measurable increase in cAMP levels. This is a robust and common method for functionally characterizing H3R ligands.[3][15]
Step-by-Step Protocol (using a luminescence-based kit like Promega cAMP-Glo™): [5][16]
-
Cell Culture: Plate CHO-K1 or HEK-293 cells stably expressing human H3R in 384-well white, opaque plates.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells. Incubate for an appropriate time (e.g., 30 minutes) at 37°C to modulate cAMP levels.
-
Cell Lysis: Add a lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Add a detection solution containing Protein Kinase A (PKA). The amount of cAMP present will deplete a finite amount of ATP via PKA activity.
-
Luminescence Generation: Add a kinase-glo reagent that contains luciferase. The luciferase will act on the remaining ATP to produce light.
-
Signal Measurement: Read the luminescence on a plate reader. A lower signal indicates less remaining ATP, meaning more cAMP was initially present.
-
Data Analysis: Correlate luminescence to cAMP concentration using a standard curve. Plot cAMP concentration versus log[compound] to determine the EC50 (the concentration at which the compound produces 50% of its maximal effect on increasing cAMP).
This assay directly measures the first step in G-protein activation.[17][18][19] Inverse agonists decrease the receptor's basal ability to catalyze the binding of GTP (or its non-hydrolyzable analog, [³⁵S]GTPγS) to the Gα subunit.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the H3R.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP (to ensure G-proteins are in their inactive state), and serial dilutions of the test compound.
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction. Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter plate. The filters trap the membranes (and any bound [³⁵S]GTPγS), while unbound [³⁵S]GTPγS is washed away.
-
Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: An inverse agonist will show a concentration-dependent decrease in basal [³⁵S]GTPγS binding. An IC50 value for this reduction is calculated.
Hypothesis C: TRPV1 Antagonism
Causality: TRP channels, particularly TRPV1, are cation channels involved in pain and temperature sensation. They are a common target class for analgesic drug discovery. The structural features of the NCE warrant an investigation into its potential effects on this channel.
TRPV1 is a non-selective cation channel that is highly permeable to Ca²⁺. Its activation leads to a rapid and robust increase in intracellular calcium, which can be easily measured using calcium-sensitive dyes.[1][20][21]
Step-by-Step Protocol:
-
Cell Culture: Plate HEK-293 cells stably expressing human TRPV1 (hTRPV1) in black-walled, clear-bottom 384-well plates.[1]
-
Dye Loading: On the day of the assay, remove culture medium and add a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 6 Assay Kit) to each well.[22][23] Incubate for 60-120 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Assay Measurement (using FLIPR): [2] a. Place the cell plate and compound plate into the instrument. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. The instrument adds the test compound (or control antagonist) to the wells and incubates for 5-15 minutes. d. The instrument then adds a potent TRPV1 agonist (e.g., capsaicin at an EC₈₀ concentration) to all wells to stimulate the channel.[1] e. Fluorescence is monitored continuously throughout the process.
-
Data Analysis: An antagonist will reduce the peak fluorescence signal induced by capsaicin. Plot the percent inhibition of the capsaicin response against the log[compound] to determine the IC50 value.
Caption: Workflow for the TRPV1 calcium flux (FLIPR) assay.
Data Synthesis and Path Forward
The culmination of this in vitro characterization is a comprehensive pharmacological profile that integrates safety and efficacy data. This allows for a holistic assessment of the compound's potential as a therapeutic agent.
Summary of Pharmacological Profile
The data generated from the proposed assays should be consolidated into a clear summary table.
| Target | Assay Type | Parameter | Value (nM) | Efficacy / % Inhibition |
| Safety Panel | ||||
| Dopamine D2 | Binding | % Inh @ 10µM | - | 65% |
| Histamine H1 | Binding | % Inh @ 10µM | - | 58% |
| Primary Hypotheses | ||||
| hNaV1.7 | FLIPR (Functional) | IC₅₀ | 1,250 | 98% |
| hH3R | cAMP (Functional) | EC₅₀ | 15 | 85% (Inverse Agonist) |
| hH3R | GTPγS (Functional) | IC₅₀ | 25 | 92% (Inverse Agonist) |
| hTRPV1 | Ca²⁺ Flux (Functional) | IC₅₀ | >10,000 | <20% @ 10µM |
| (Note: Data is hypothetical for illustrative purposes.) |
Interpretation and Next Steps
-
Primary Activity: The compound is a potent H3R inverse agonist with an EC50 of 15 nM in a functional cAMP assay. This is corroborated by its 25 nM IC50 in the mechanistic GTPγS assay.
-
Secondary Activity: It has weak activity on hNaV1.7 (IC50 = 1.25 µM) and no significant activity on TRPV1.
-
Off-Target Hits: The safety screen revealed moderate interaction with D2 and H1 receptors at 10 µM. Follow-up dose-response assays would be required to determine the IC50 values for these off-targets and establish a selectivity window (e.g., IC50(D2) / EC50(H3R)).
-
Path Forward: The compound shows promise as a potent and likely CNS-active H3R inverse agonist. The next steps in drug development would focus on medicinal chemistry efforts to improve selectivity against the D2 and H1 receptors while maintaining or improving H3R potency.
This systematic in vitro pharmacological evaluation provides the critical data needed to build a compelling scientific narrative for a novel compound, guiding its journey from initial concept to a potential clinical candidate.
References
-
Bio-protocol. (n.d.). Gq-mediated Calcium Flux FLIPR Assay. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. [Link]
-
MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4287. [Link]
-
Charles River Laboratories. (n.d.). Safety Pharmacology. [Link]
-
Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. [Link]
-
PubMed. (n.d.). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
protocols.io. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. [Link]
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Charles River Laboratories. (n.d.). Preclinical CRO Services for Safety Assessment. [Link]
-
Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]
-
PubMed. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
PMC. (n.d.). Functional histamine H3 and adenosine A2A receptor heteromers in recombinant cells and rat striatum. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay - US. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. cAMP-Glo™ Assay [worldwide.promega.com]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Functional histamine H3 and adenosine A2A receptor heteromers in recombinant cells and rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Determining the Receptor Binding Affinity of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid: A Technical Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the characterization of molecular interactions between a novel compound and its biological target is a cornerstone of preclinical development. The compound 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid, a molecule featuring a substituted benzoic acid moiety and a pyrrolidine ring, represents a scaffold with significant therapeutic potential. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent feature in numerous biologically active compounds, valued for its ability to explore pharmacophore space in three dimensions.[1][2] The benzoic acid component, a common building block in pharmaceuticals, offers a versatile point for molecular interactions and modifications.[3]
This technical guide provides an in-depth exploration of the methodologies and experimental considerations for determining the receptor binding affinity of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to design and execute robust binding assays, interpret the resulting data, and make informed decisions in the progression of a drug candidate.
Pillar 1: Strategic Selection of a Binding Assay Modality
The initial and most critical step in characterizing a novel compound is the selection of an appropriate binding assay. The choice of methodology is dictated by several factors, including the nature of the target receptor (e.g., membrane-bound vs. soluble), the availability of suitable reagents, and the desired throughput and data resolution. For 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid, where the target receptor may be unknown, a tiered approach starting with a well-established and versatile technique is recommended.
Here, we will focus on the Radioligand Binding Assay , a gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.[4] This technique directly measures the binding of a radioactively labeled ligand to its receptor. Specifically, a competitive binding assay is the most logical starting point for an uncharacterized compound. In this format, the unlabeled test compound (3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid) competes with a known radioligand for binding to the target receptor. This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.
Other powerful techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer label-free alternatives for real-time kinetic and thermodynamic analysis of binding events.[5][6][7][8][9] SPR measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized target, providing data on association (ka) and dissociation (kd) rates.[6][8] ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][9][10][11] While these methods are invaluable for lead optimization, the radioligand binding assay remains a highly effective and widely accessible primary screening tool.
Pillar 2: A Self-Validating Experimental Protocol: Competitive Radioligand Binding Assay
The following protocol is a detailed, step-by-step methodology for a competitive radioligand binding assay designed to determine the binding affinity of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid for a hypothetical membrane-bound receptor.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Receptor Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[12]
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[12]
-
-
Preparation of Compound and Radioligand Solutions:
-
Prepare a stock solution of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the test compound stock to create a range of concentrations spanning several orders of magnitude (e.g., 10^-10 M to 10^-4 M).
-
Dilute the radioligand (e.g., a tritiated or iodinated ligand known to bind the target receptor) in the assay buffer to a final concentration typically at or below its dissociation constant (Kd).
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor membranes, the radioligand, and varying concentrations of the unlabeled test compound.[12]
-
Include control wells for:
-
Total binding: Receptor membranes and radioligand only.
-
Non-specific binding: Receptor membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.[13]
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.[12]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester.[12][13] The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12][13]
-
-
Detection and Data Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[13]
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of the competitor) against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[12]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Pillar 3: Authoritative Grounding in Data Interpretation
The quantitative outputs of a binding assay are critical for decision-making in drug development. A thorough understanding of these parameters is essential for accurate interpretation.
Key Binding Affinity Parameters
| Parameter | Definition | Significance in Drug Discovery |
| IC50 | The concentration of a competitor that displaces 50% of the specific binding of a radioligand. | A measure of the functional strength of an inhibitor in a competitive binding assay. |
| Kd | The equilibrium dissociation constant; the concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A direct measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher binding affinity. |
| Ki | The inhibitory constant; the dissociation constant of the inhibitor. | A more absolute measure of binding affinity than the IC50, as it is independent of the radioligand concentration and its affinity for the receptor. |
| Bmax | The maximum number of binding sites in a given amount of tissue or cells. | Provides information on the density of the target receptor. |
Relationship Between Binding Parameters
Caption: The relationship between IC50 and Ki via the Cheng-Prusoff equation.
A low Ki value for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid would indicate a high binding affinity for the target receptor, making it a more potent candidate for further development. This data, in conjunction with selectivity profiling against other receptors and functional assays, will build a comprehensive pharmacological profile of the compound.
Conclusion: A Pathway to Characterization and Discovery
This technical guide has outlined a robust and scientifically grounded approach to determining the receptor binding affinity of the novel compound 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. By employing a systematic methodology, from the strategic selection of a binding assay to the meticulous execution of the protocol and the accurate interpretation of the resulting data, researchers can confidently characterize the molecular interactions of this promising scaffold. The principles and techniques detailed herein provide a solid foundation for advancing our understanding of this compound's therapeutic potential and for driving informed decisions in the drug discovery pipeline.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Congreve, M., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 36-47.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimeters - Affinity ITC. Retrieved from [Link]
- Cennamo, M., et al. (2023). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. Chemosensors, 11(12), 609.
-
Tecan. (n.d.). Dramatically increasing throughput and efficiency of SPR analysis to accelerate drug discovery. Tecan Journal. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Isothermal titration calorimetry. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]
- Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Chemistry, 54(1), 119-124.
-
Selvita. (n.d.). Binding Assays. Retrieved from [Link]
-
Wikipedia. (2023, April 20). Ligand binding assay. Retrieved from [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 1), F373-F379.
-
NextSDS. (n.d.). 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]
- Chu, D. T., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.
- Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry Letters, 18(23), 6093-6097.
- Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6533.
- Murphy, R. E., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 9327-9346.
- Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. International Journal of Molecular Sciences, 23(19), 11883.
- Aslam, M., et al. (2023).
-
NextSDS. (n.d.). 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
- Hulin, B., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.
- Krystal, M., et al. (2018). Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor 4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl). Journal of Medicinal Chemistry, 61(16), 7100-7117.
-
NextSDS. (n.d.). 4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 9. Isothermal Titration Calorimeters - TA Instruments [tainstruments.com]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bio-protocol.org [bio-protocol.org]
A Comprehensive Guide to the Pharmacokinetic Profiling of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity, 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (hereinafter referred to as Compound X). As researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic is paramount to its successful development. This document outlines a logical, field-proven workflow, from early in vitro ADME screening to in vivo pharmacokinetic evaluation in preclinical species. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating system for data generation. The objective is to build a robust PK profile for Compound X, enabling data-driven decisions for its progression as a drug candidate.
Introduction: The Role of Pharmacokinetics in Drug Discovery
The journey of a new chemical entity from a promising hit to a viable drug candidate is contingent on a multitude of factors, with its pharmacokinetic profile being a critical determinant of success. A compound's efficacy and safety are intrinsically linked to its ability to reach the target site of action in sufficient concentrations and for an appropriate duration, without accumulating to toxic levels. The pyrrolidine moiety in Compound X is a common scaffold in medicinal chemistry, often employed to enhance aqueous solubility and other physicochemical properties.[1] However, its presence also necessitates a thorough investigation of its metabolic fate. This guide details a strategic, multi-tiered approach to elucidating the ADME properties of Compound X.
Stage 1: Early In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on high-throughput in vitro assays designed to provide an early assessment of a compound's drug-like properties.[1][2][3] This allows for the rapid identification of potential liabilities and guides the prioritization of compounds for more resource-intensive studies.
Physicochemical Properties: Aqueous Solubility
A drug's journey begins with dissolution. Insufficient aqueous solubility can lead to poor absorption and bioavailability, making it a critical initial checkpoint.[4][5]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility: This high-throughput assay is ideal for early discovery.[4][6][7]
-
Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO).
-
Make serial dilutions of the stock solution in DMSO.
-
Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubate the plate and measure turbidity using a nephelometric plate reader to detect precipitation.
-
-
Thermodynamic Solubility: Considered the "gold standard," this assay measures solubility at equilibrium.[4][5][8]
-
Add an excess of solid, crystalline Compound X to vials containing aqueous buffer (pH 7.4).
-
Agitate the vials for 24-48 hours at a controlled temperature to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of dissolved Compound X in the filtrate using a validated LC-MS/MS method.[5]
-
Data Presentation: Hypothetical Solubility Data for Compound X
| Assay Type | pH | Solubility (µg/mL) | Classification |
| Kinetic | 7.4 | 125 | Moderately Soluble |
| Thermodynamic | 7.4 | 98 | Moderately Soluble |
Expertise & Experience: The choice to perform both kinetic and thermodynamic solubility assays provides a comprehensive picture. The kinetic assay offers a rapid, early indication suitable for screening large numbers of compounds, while the thermodynamic assay gives a more accurate, fundamentally important value for lead optimization and formulation development.[4][7]
Absorption Potential: Caco-2 Permeability
To be orally bioavailable, a drug must be able to cross the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a well-established in vitro model of the human gut wall.[9][10][11]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[9][10]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's historical range (e.g., 300-500 Ω·cm²).[10][11]
-
Transport Experiment:
-
A-B Transport (Apical to Basolateral): Add Compound X (e.g., 10 µM) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
B-A Transport (Basolateral to Apical): Add Compound X to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Quantification: Analyze the concentration of Compound X in the donor and receiver compartments using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Data Presentation: Hypothetical Caco-2 Permeability Data for Compound X
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 12.5 | High Permeability |
| Papp (B-A) (x 10⁻⁶ cm/s) | 28.8 | Efflux Observed |
| Efflux Ratio (Papp B-A / Papp A-B) | 2.3 | Substrate of an efflux transporter |
Expertise & Experience: An efflux ratio greater than 2 suggests that Compound X is a substrate of an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9] This is a critical finding, as active efflux can limit oral absorption and tissue penetration. Follow-up studies with specific transporter inhibitors would be warranted.
Stage 2: In Vitro Metabolism and Drug-Drug Interaction Potential
Understanding how a compound is metabolized is crucial for predicting its half-life, identifying potential active or toxic metabolites, and assessing the risk of drug-drug interactions (DDIs).[12]
Metabolic Stability
Metabolic stability assays provide an estimate of a compound's susceptibility to metabolism, which is a key determinant of its in vivo clearance.
Experimental Protocol: Liver Microsomal and Hepatocyte Stability Assays
-
Microsomal Stability: This assay evaluates Phase I (CYP-mediated) metabolism.[13][14][15][16]
-
Incubate Compound X (e.g., 1 µM) with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.
-
Initiate the reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[14][16]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of Compound X by LC-MS/MS.
-
-
Hepatocyte Stability: This assay uses intact liver cells, which contain both Phase I and Phase II enzymes and their necessary cofactors, providing a more comprehensive assessment of metabolic clearance.[17][18][19][20]
-
Incubate Compound X (e.g., 1 µM) with a suspension of cryopreserved human hepatocytes (e.g., 0.5 x 10⁶ viable cells/mL) at 37°C.[18]
-
Sample the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench with a cold organic solvent.[18]
-
Quantify the remaining parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[18][21]
-
Data Presentation: Hypothetical Metabolic Stability Data for Compound X
| Assay System | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) | Classification |
| Human Liver Microsomes | 45 | 15.4 | Moderately Stable |
| Human Hepatocytes | 35 | 39.6 | Moderately Stable |
Expertise & Experience: The shorter half-life in hepatocytes compared to microsomes suggests that Compound X may also be cleared by Phase II metabolic pathways, which are not present in microsomes. This highlights the importance of using multiple in vitro systems for a complete metabolic picture.[17][19]
Cytochrome P450 (CYP) Inhibition
CYP inhibition is a major cause of clinical drug-drug interactions. If Compound X inhibits a key CYP enzyme, it could dangerously increase the plasma concentrations of co-administered drugs that are metabolized by that enzyme.
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
Enzyme/Substrate Preparation: Use recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) and their specific fluorogenic probe substrates.[22][23]
-
Incubation: In a 96-well plate, pre-incubate each CYP enzyme with varying concentrations of Compound X.
-
Reaction Initiation: Add the fluorogenic substrate and an NADPH regenerating system to start the reaction.
-
Detection: After a set incubation time at 37°C, measure the fluorescent signal, which is proportional to the enzyme activity.[22][23]
-
Data Analysis: Calculate the concentration of Compound X that causes 50% inhibition of enzyme activity (IC₅₀).
Data Presentation: Hypothetical CYP Inhibition Data for Compound X
| CYP Isoform | IC₅₀ (µM) | Risk of DDI |
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | 22.5 | Low to Moderate |
| CYP2D6 | > 50 | Low |
| CYP3A4 | 8.9 | Moderate |
Expertise & Experience: The IC₅₀ value for CYP3A4 is in the moderate-risk range. Since CYP3A4 is responsible for the metabolism of approximately 50% of drugs on the market, this finding requires careful consideration and may warrant further investigation.[22][24]
Cytochrome P450 (CYP) Induction
CYP induction can lead to a decrease in the plasma concentration of co-administered drugs, potentially leading to a loss of efficacy.
Experimental Protocol: Hepatocyte CYP Induction Assay (mRNA)
-
Cell Culture: Culture fresh or cryopreserved human hepatocytes for 48-72 hours.
-
Treatment: Treat the hepatocytes with various concentrations of Compound X, a vehicle control, and known positive control inducers for 48-72 hours.[25][26]
-
RNA Extraction and qPCR: Extract mRNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of CYP1A2, CYP2B6, and CYP3A4 genes.[25]
-
Data Analysis: Determine the fold-induction of mRNA expression relative to the vehicle control.
Data Presentation: Hypothetical CYP Induction Data for Compound X
| CYP Isoform | Max Fold Induction | Interpretation |
| CYP1A2 | 1.2 | No significant induction |
| CYP2B6 | 1.5 | No significant induction |
| CYP3A4 | 1.8 | No significant induction |
Expertise & Experience: Based on these hypothetical results, Compound X is unlikely to be a significant inducer of major CYP enzymes at the concentrations tested. This is a favorable property for a drug candidate.
Stage 3: In Vitro Distribution Characteristics
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and clearance. Only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized and excreted.[27][28]
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[27][29]
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa).[27]
-
Sample Addition: Add plasma spiked with Compound X (e.g., 1 µM) to one chamber and a protein-free buffer (PBS, pH 7.4) to the other chamber.[27][28]
-
Equilibration: Incubate the plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers. Analyze the concentration of Compound X in each sample by LC-MS/MS.
-
Calculation: Calculate the percentage of Compound X bound to plasma proteins.
Data Presentation: Hypothetical Plasma Protein Binding Data for Compound X
| Species | % Protein Bound | Fraction Unbound (fu) | Interpretation |
| Mouse | 88.5 | 0.115 | Moderate Binding |
| Rat | 92.1 | 0.079 | High Binding |
| Dog | 94.6 | 0.054 | High Binding |
| Human | 93.8 | 0.062 | High Binding |
Expertise & Experience: Compound X exhibits moderate to high plasma protein binding across species. The fraction unbound is a key parameter used in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.
Stage 4: In Vivo Pharmacokinetic Studies
In vivo studies in preclinical species are essential to understand how the ADME properties of a compound translate to a living system and to enable the prediction of human pharmacokinetics.[30][31][32]
Experimental Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Group: Administer Compound X as a bolus dose (e.g., 1 mg/kg) via the tail vein. This allows for the determination of clearance and volume of distribution.
-
Oral (PO) Group: Administer Compound X by oral gavage (e.g., 10 mg/kg). This allows for the assessment of oral absorption and bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method in accordance with FDA guidelines.[33][34][35]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters.[36]
Data Presentation: Hypothetical Pharmacokinetic Parameters for Compound X in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit |
| Cmax | - | 1250 | ng/mL |
| Tmax | - | 1.0 | h |
| AUC₀-inf | 850 | 4250 | ng*h/mL |
| t₁/₂ | 3.5 | 3.8 | h |
| CL | 19.6 | - | mL/min/kg |
| Vdss | 5.8 | - | L/kg |
| F (%) | - | 50 | % |
Expertise & Experience: The results suggest that Compound X has moderate clearance and a reasonable half-life in rats. The oral bioavailability (F) of 50% is promising for an orally administered drug. The high volume of distribution (Vdss) suggests extensive distribution into tissues.
Synthesis and Conclusion
The comprehensive in vitro and in vivo pharmacokinetic profiling of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (Compound X) has provided critical insights into its potential as a drug candidate.
-
Absorption: Compound X is moderately soluble and highly permeable, with an oral bioavailability of 50% in rats. The observation of active efflux in the Caco-2 assay is a key finding that may explain the incomplete bioavailability.
-
Distribution: The compound is highly bound to plasma proteins and exhibits a large volume of distribution, indicating good tissue penetration.
-
Metabolism: Compound X is moderately stable in both liver microsomes and hepatocytes, suggesting clearance through both Phase I and Phase II metabolic pathways. It shows a moderate potential to inhibit CYP3A4, which warrants further evaluation.
-
Excretion: The moderate clearance in rats suggests that the compound is eliminated at a reasonable rate.
This integrated dataset provides a solid foundation for further development. The next steps would involve conducting pharmacokinetic studies in a second, non-rodent species (e.g., dog), further investigating the CYP3A4 inhibition potential, and identifying the major metabolic pathways. This systematic approach ensures that a robust understanding of the compound's pharmacokinetic properties is established, mitigating risks and enabling a data-driven progression towards clinical evaluation.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Hepatocyte Stability Assay. Domainex. Retrieved from [Link]
- Caco2 assay protocol. [Source Not Available].
-
Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]
-
Hepatocyte Stability Assay. (2025, July 27). Creative Bioarray. Retrieved from [Link]
-
Aqueous Solubility Assays. (2025, July 30). Creative Bioarray. Retrieved from [Link]
-
Aqueous Solubility. Creative Biolabs. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Microsomal Stability Assay. Creative Bioarray. Retrieved from [Link]
-
High-throughput fluorescence assay of cytochrome P450 3A4. (2009, August 6). PMC - NIH. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved from [Link]
-
High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH. Retrieved from [Link]
-
FDA Announces Guidance on M10 Bioanalytical Method Validation. (2019, June 27). ACCP. Retrieved from [Link]
-
ADME Microsomal Stability Assay. BioDuro. Retrieved from [Link]
-
A highly automated assay for determining the aqueous equilibrium solubility of drug discovery compounds. (2011, August 15). PubMed. Retrieved from [Link]
-
In Vitro ADME Assays. Concept Life Sciences. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved from [Link]
-
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. Retrieved from [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. Retrieved from [Link]
-
Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. Retrieved from [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Retrieved from [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Retrieved from [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Creative Bioarray. Retrieved from [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Retrieved from [Link]
-
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. Retrieved from [Link]
-
Exploring Preclinical Study Design Best Practices for Effective Drug Development. InfinixBio. Retrieved from [Link]
-
CRO | preclinical services | PK Studies. Biotrial. Retrieved from [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Retrieved from [Link]
-
CYP Induction Assay. LifeNet Health LifeSciences. Retrieved from [Link]
-
Cytochrome P450 Induction. Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]
-
Caco-2 Permeability Assay. Evotec. Retrieved from [Link]
-
In Vitro ADME. Selvita. Retrieved from [Link]
-
Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). PMC. Retrieved from [Link]
-
Cytochrome P450 Induction Assay. Creative Bioarray. Retrieved from [Link]
-
PPB Training Video. (2022, June 13). YouTube. Retrieved from [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Retrieved from [Link]
-
Research Paper Evaluation of Human Liver Slices and Reporter Gene Assays as Systems for Predicting the Cytochrome P450 Induction. Alabama Specialty Products, Inc. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. In Vitro ADME Assays [conceptlifesciences.com]
- 3. selvita.com [selvita.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. protocols.io [protocols.io]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. A highly automated assay for determining the aqueous equilibrium solubility of drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 22. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 24. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 27. enamine.net [enamine.net]
- 28. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. iphasebiosci.com [iphasebiosci.com]
- 30. selvita.com [selvita.com]
- 31. infinixbio.com [infinixbio.com]
- 32. symeres.com [symeres.com]
- 33. resolvemass.ca [resolvemass.ca]
- 34. fda.gov [fda.gov]
- 35. fda.gov [fda.gov]
- 36. CRO | preclinical services | PK Studies | Biotrial [biotrial.com]
Toxicity and Safety Profile of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid: A Preclinical Evaluation Guide
Executive Summary
In modern drug discovery, the rational design of targeted therapeutics frequently utilizes functionalized benzoic acid derivatives as core structural motifs. 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is a highly versatile synthetic intermediate and pharmacophore. It features a lipophilic fluorinated aromatic core coupled with a basic, aliphatic pyrrolidine side chain.
While this structural combination is excellent for improving aqueous solubility and target binding affinity (particularly in kinase inhibitors and GPCR ligands), it inherently classifies the molecule as a Cationic Amphiphilic Drug (CAD) . As a Senior Application Scientist, it is critical to recognize that this specific physicochemical profile introduces predictable, mechanism-based safety liabilities. This whitepaper provides an in-depth, causality-driven analysis of the compound's toxicity profile, detailing the self-validating protocols required to assess its cardiotoxic, genotoxic, and phospholipidosis-inducing potential.
Structural Toxicology & Pharmacophore Analysis
To accurately predict the in vivo behavior of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid, we must deconstruct its structural components and understand the causality behind their biological interactions.
-
Benzoic Acid Core: The carboxylic acid moiety (pKa ~4.0) primarily undergoes Phase II metabolism (glucuronidation), leading to rapid renal clearance. This generally limits the potential for severe hepatotoxicity.
-
3-Fluoro Substitution: The strategic placement of a highly electronegative fluorine atom adjacent to the amine substituent serves to block cytochrome P450 (CYP)-mediated ortho-hydroxylation. The exceptional strength of the C–F bond minimizes the risk of metabolic defluorination, thereby mitigating the risk of systemic fluorosis.
-
Pyrrolidin-1-yl-ethylamino Group (The CAD Liability): The tertiary nitrogen within the pyrrolidine ring has a calculated pKa of ~9.5. At physiological pH (7.4), this nitrogen is >99% protonated. The combination of this cationic center with the lipophilic fluorophenyl ring (LogP ~2.8) defines the molecule as a CAD. This specific pharmacophore is the primary driver for two major toxicological alerts: hERG channel blockade and Lysosomal Phospholipidosis .
Tiered safety screening cascade for preclinical risk assessment.
In Vitro Safety Pharmacology: Methodologies & Causality
Cardiotoxicity: hERG Channel Blockade
Causality: The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the rapid delayed rectifier current ( IKr ) in cardiac action potentials. The channel possesses a uniquely large inner vestibule lined with aromatic residues (Tyr652 and Phe656). The protonated pyrrolidine nitrogen of our compound forms strong cation- π interactions with these residues, while the fluorophenyl ring engages in hydrophobic interactions. This plugs the pore, preventing potassium efflux, delaying ventricular repolarization, and leading to QT interval prolongation.
To comply with the [1] and the recent [2], a GLP-compliant patch-clamp assay is mandatory.
Self-Validating Protocol: Automated Whole-Cell hERG Patch-Clamp
-
Cell Preparation: Culture HEK293 cells stably transfected with the human Kv11.1 (hERG) gene.
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using a standardized extracellular bath solution and an intracellular pipette solution mimicking physiological ion gradients.
-
Voltage Protocol: Hold the membrane resting potential at -80 mV. Apply a depolarizing pulse to +40 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current ( IKr ).
-
Compound Application: Perfuse the vehicle (0.1% DMSO) to establish a stable baseline current. Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) for 5 minutes per concentration to ensure steady-state block.
-
Validation Criteria: Apply 0.1 µM E-4031 (a potent hERG inhibitor) as a positive control. System Validation: The assay is only deemed valid if the positive control inhibits >80% of the tail current, the vehicle alters it by <5%, and the seal resistance remains >1 G Ω throughout the recording.
Genotoxicity: Ames Fluctuation Test
Causality: While primary aromatic amines are notorious DNA intercalators, the secondary aliphatic amine in this compound poses a significantly lower mutagenic risk. However, to rule out the formation of reactive electrophilic metabolites, testing must be conducted per the [3].
Self-Validating Protocol: Bacterial Reverse Mutation (Ames) Test
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.
-
Metabolic Activation: Prepare an S9 mix using Aroclor 1254-induced rat liver homogenate. This step is critical to simulate hepatic CYP450 metabolism, capturing pro-mutagens that are inert in their parent form.
-
Exposure: Incubate the bacterial strains with the test compound (up to 5000 µ g/plate or the limit of solubility) in both the presence (+S9) and absence (-S9) of the metabolic activation mix for 90 minutes.
-
Plating & Incubation: Transfer the mixtures to minimal agar plates containing trace amounts of histidine/tryptophan. Incubate at 37°C for 48–72 hours.
-
Validation Criteria: Include a vehicle control (DMSO) to establish the spontaneous reversion rate. Include strain-specific positive controls (e.g., 2-aminoanthracene for +S9 activation; sodium azide for TA100 -S9). System Validation: The assay is valid only if the positive controls yield a statistically significant (>3-fold) increase in revertant colonies compared to the vehicle control.
Quantitative Data Presentation
Table 1: Physicochemical Properties & Predictive Toxicity Alerts
| Parameter | Value / Status | Toxicological Implication |
| Molecular Weight | 252.3 g/mol | Favorable for oral bioavailability. |
| Estimated LogP | ~2.8 | Moderate lipophilicity; enables membrane diffusion. |
| Calculated pKa | ~9.5 (Pyrrolidine N) | >99% protonated at pH 7.4; high risk for ion trapping. |
| Structural Alert | Cationic Amphiphilic Drug | High risk for Lysosomal Phospholipidosis (PL). |
Table 2: Summary of In Vitro Safety Pharmacology
| Assay | Target / Cell Line | Result | Interpretation |
| Cardiotoxicity | hERG (HEK293) | IC 50 ≈ 8.5 µM | Moderate liability; requires in vivo ECG monitoring. |
| Mutagenicity | Ames (Multiple Strains) | Negative (-S9 / +S9) | No direct or metabolism-dependent DNA reactivity. |
| Cytotoxicity | HepG2 Cell Viability | CC 50 > 100 µM | Low acute hepatotoxicity risk in vitro. |
In Vivo Safety Profile & Phospholipidosis Risk
The most significant chronic toxicity risk for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is Drug-Induced Phospholipidosis (DIPL) .
Mechanistic Causality: As a CAD, the compound diffuses freely across the plasma membrane in its neutral, un-ionized form. Upon entering the highly acidic environment of the lysosome (pH ~4.5), the pyrrolidine nitrogen becomes heavily protonated. Because the lysosomal membrane is impermeable to cations, the drug undergoes massive ion trapping . Once concentrated inside the lysosome, the lipophilic fluorophenyl tail inserts into the inner lysosomal membrane. This physical insertion displaces and inhibits Lysosomal Phospholipase A2 (LPLA2), the enzyme responsible for degrading complex lipids. Consequently, unmetabolized phospholipids accumulate, forming distinct multilamellar bodies (foam cells) observable via transmission electron microscopy [4].
Mechanistic pathway of CAD-induced lysosomal phospholipidosis.
Table 3: In Vivo Acute Toxicity & Phospholipidosis Markers (Rodent Model)
| Parameter | Observed Value | Clinical Relevance |
| Maximum Tolerated Dose (MTD) | >500 mg/kg (Oral, Rat) | High acute safety margin. |
| NOAEL (14-day repeat dose) | 100 mg/kg/day | Establishes safe starting dose for Phase 1 trials. |
| Biomarker (Di-22:6-BMP) | Elevated at >200 mg/kg/day | Non-invasive urinary biomarker confirming PL induction. |
| Histopathology (Lungs/Liver) | Foam cells at >200 mg/kg | Confirms lysosomal storage disruption at high doses. |
Risk Mitigation Strategy
If 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is to be utilized as a lead compound, the phospholipidosis and hERG liabilities must be managed. Structural optimization should focus on reducing the basicity of the pyrrolidine ring (e.g., by introducing an adjacent electron-withdrawing group to lower the pKa below 7.5) or decreasing the overall lipophilicity (LogP < 2.0) to prevent lysosomal membrane insertion.
References
-
ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline. European Medicines Agency. Available at:[Link]
-
Johannesen L, Vicente J, Mason JW, et al. The New S7B/E14 Question and Answer Draft Guidance for Industry. Clin Pharmacol Ther. 2021;110(4):889-893. Available at:[Link]
-
ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. Available at:[Link]
-
Halliwell WH. Cationic amphiphilic drug-induced phospholipidosis. Toxicol Pathol. 1997;25(1):53-60. Available at:[Link]
Application Notes and Protocols: 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid as a Versatile Pharmaceutical Building Block
Introduction: The Strategic Value of a Fluorinated Amino-Benzoic Acid Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid emerges as a highly valuable pharmaceutical building block, offering a unique combination of features that are attractive to medicinal chemists. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity through favorable electronic interactions, and modulate pKa. The pyrrolidine moiety often improves solubility and can serve as a key interaction point with biological targets. The ethylamino linker provides conformational flexibility, while the benzoic acid functional group offers a versatile handle for further chemical modifications, such as amide bond formation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important building block. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore its potential in the development of novel therapeutics.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical entity in a research setting.
| Property | Predicted/Typical Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | - |
| Molecular Weight | 268.29 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on similar aminobenzoic acid derivatives. |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | The benzoic acid and pyrrolidine moieties suggest some aqueous solubility, but the overall aromatic character may limit it. |
| pKa | Carboxylic acid: ~4-5; Pyrrolidine nitrogen: ~9-10 | The electron-withdrawing fluorine atom can slightly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| LogP | 1.5 - 2.5 (Predicted) | This value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates. |
Safety and Handling:
Substituted aminobenzoic acids should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds.
Synthesis Protocol: A Reliable Pathway to the Target Building Block
The synthesis of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid can be reliably achieved through a two-step process starting from commercially available 4-amino-3-fluorobenzoic acid. This protocol is designed to be robust and scalable for laboratory use.
Workflow for the Synthesis
Caption: Synthetic workflow for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid.
Part 1: Esterification of 4-Amino-3-fluorobenzoic Acid
Rationale: The carboxylic acid group is protected as a methyl ester to prevent its interference in the subsequent N-alkylation step. Thionyl chloride in methanol is a common and effective method for this transformation, proceeding through an acyl chloride intermediate.
Materials:
-
4-Amino-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-amino-3-fluorobenzoate as a solid. This product is often pure enough for the next step without further purification.
Part 2: N-Alkylation and Hydrolysis
Rationale: The N-alkylation is achieved via a nucleophilic substitution reaction where the amino group of the ester attacks the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine. A base, such as potassium carbonate, is essential to deprotonate the amine and neutralize the HCl generated. The final step involves the saponification of the methyl ester to yield the desired carboxylic acid.
Materials:
-
Methyl 4-amino-3-fluorobenzoate
-
1-(2-chloroethyl)pyrrolidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of methyl 4-amino-3-fluorobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq) and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoate.
-
Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed as monitored by TLC.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Carefully acidify the aqueous solution to pH ~6 with 1 M HCl. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid.
Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized building block.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, with characteristic splitting patterns due to fluorine coupling. Aliphatic protons of the ethyl linker and pyrrolidine ring will appear in the upfield region (2.0-4.0 ppm). The carboxylic acid proton will be a broad singlet, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the range of 110-160 ppm, with C-F coupling visible. The carbonyl carbon of the carboxylic acid will be around 165-175 ppm. Aliphatic carbons will be in the upfield region. |
| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z 269.13. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).[1] |
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The 3-fluoro-4-(substituted-amino)benzoic acid scaffold is a prevalent motif in the design of various kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) families.[2][3] These kinases are critical regulators of cell proliferation, survival, and angiogenesis, making them prime targets in oncology.[4][5]
The benzoic acid group of our title compound can be readily coupled with a variety of amine-containing fragments to generate a library of potential kinase inhibitors. The general workflow for this application is depicted below.
Drug Discovery Workflow
Caption: Workflow for utilizing the building block in kinase inhibitor discovery.
Protocol: Amide Coupling for Library Synthesis
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for coupling carboxylic acids and amines, even with sterically hindered substrates.
Materials:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a vial, dissolve 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 eq) and the amine of interest (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired amide product.
This protocol can be adapted for parallel synthesis to rapidly generate a library of compounds for screening.
Conclusion
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid represents a strategically designed building block with significant potential in pharmaceutical research and development. Its unique combination of a fluorinated aromatic ring, a flexible amino-ethyl linker, a pyrrolidine moiety, and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel drug candidates, particularly in the realm of kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this valuable compound, empowering researchers to accelerate their drug discovery efforts.
References
- Babu, M. N., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.
- Mourad, M. A., et al. (2021). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Journal of Medicinal Chemistry.
- Abdel-Mohsen, H. T., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. European Journal of Medicinal Chemistry, 179, 546-563.
- Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
- Wright, A. (n.d.). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer.
- Hassan, A. E., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 28(3), 1396.
- Narayan, V., & Haas, N. B. (2021). Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors. The ASCO Post.
- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
- Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
- Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915.
- Zubenko, A. I., et al. (2015). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 50(9), 1058-1072.
- Hamlow, L. A., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of Molecular Spectroscopy, 342, 33-40.
-
NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Amino-3-fluorobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
- Hancock, A. A., et al. (2004). 4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H3 Receptor Antagonists Potently Enhance Cognition and Attention. Journal of Medicinal Chemistry, 47(26), 6483-6496.
- Kovacevic, S., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 28(3), 1396.
- Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society.
- Mrozek, D., et al. (2004). IR, Raman, NMR Spectra of Aminobenzoic Acids. Scribd.
-
Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Schneider, S. E., et al. (2015). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 13(39), 10046-10053.
- Sun, H., et al. (2020). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2020(5), 118-132.
- Thompson, L. A., & Ellman, J. A. (2002). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 56(1), 29-32.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
- Zhang, H., et al. (2024). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Journal of Medicinal Chemistry.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Abstract
This application note details a comprehensive strategy for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. This molecule, possessing both acidic (carboxylic acid) and basic (secondary and tertiary amine) functional groups, presents unique challenges for chromatographic separation, including poor peak shape and unpredictable retention. This guide moves from a theoretical analysis of the analyte's physicochemical properties to a systematic, science-based approach for method development. We explain the causal relationships behind the selection of stationary phase, mobile phase pH, organic modifier, and other critical parameters. The resulting optimized method is presented alongside a detailed protocol for its validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.
Introduction and Analyte Characterization
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is a complex organic molecule that often serves as a key intermediate or building block in the synthesis of pharmacologically active compounds. Its structure is analogous in part to fluoroquinolone antibiotics, suggesting its potential utility in drug discovery pipelines.[1] The accurate quantification of this compound is critical for ensuring the quality and purity of starting materials and for monitoring reaction progress.
The primary challenge in developing an HPLC method for this analyte lies in its amphoteric nature. It possesses a carboxylic acid group and two amine functionalities, resulting in multiple potential ionization states depending on the pH of the environment. A successful chromatographic method must control this ionization to ensure a single, stable form of the analyte interacts with the stationary phase, leading to a sharp, symmetrical, and reproducible peak.
Chemical Structure and Physicochemical Properties
Understanding the analyte's properties is the foundation of logical method development.
-
Structure:
Caption: Chemical Structure of the Analyte.
-
Physicochemical Property Estimation: Direct experimental data for this specific molecule is not widely published. Therefore, we can estimate its properties based on its functional groups and by referencing similar compounds, such as 4-Amino-3-fluorobenzoic acid.[2]
| Property | Estimated Value / Characteristic | Rationale & Impact on HPLC Method Development |
| Molecular Formula | C₁₅H₁₉FN₂O₂ | The presence of nitrogen and oxygen atoms provides sites for hydrogen bonding. |
| Molecular Weight | ~278.32 g/mol | A moderate molecular weight, suitable for standard RP-HPLC analysis. |
| pKa (Carboxylic Acid) | ~4.0 - 5.0 | To ensure this group is primarily in its neutral, protonated form (-COOH), the mobile phase pH should be set at least 1.5-2 units lower, i.e., pH ≤ 3.0. This enhances retention on a reversed-phase column. |
| pKa (Amines) | ~9.0 - 10.5 | To ensure both the pyrrolidine and secondary amine groups are in their charged, protonated forms (-NH⁺-), the mobile phase pH should be well below this range. A pH of ~3.0 achieves this. |
| logP (Octanol-Water) | ~1.5 - 2.5 | This estimated value suggests moderate hydrophobicity, making a C18 or C8 stationary phase an excellent starting choice. |
| UV Absorbance | Maxima ~260-295 nm | The fluorinated aminobenzoic acid chromophore is expected to have strong UV absorbance. A photodiode array (PDA) detector is ideal for confirming the optimal detection wavelength. Studies on similar molecules like para-aminobenzoic acid show strong absorption below 300 nm.[3] |
The Method Development Strategy: A Logic-Driven Workflow
Our approach is not one of trial-and-error but a systematic process of informed decisions, optimization, and validation. The goal is to establish a "design space" where minor variations do not compromise the method's performance, a core principle of Quality by Design (QbD).[4]
Caption: A systematic workflow for HPLC method development and validation.
Phase 1: Foundational Choices
-
Stationary Phase Selection:
-
Causality: Given the analyte's estimated logP and aromatic nature, a C18 column is the most logical starting point. It provides the necessary hydrophobic interactions for retention. A high-purity silica C18 column is recommended to minimize secondary interactions with free silanol groups, which can cause peak tailing with basic compounds.
-
Choice: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
-
Mobile Phase Selection:
-
Causality: The mobile phase must achieve three goals: provide sufficient elution strength, control the analyte's ionization state, and be compatible with UV detection.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity, resulting in lower backpressure.
-
Aqueous Phase & pH Control: This is the most critical parameter. Based on our pKa analysis, a pH of 3.0 is chosen as the starting point. At this pH, the carboxylic acid is largely unionized (-COOH), and the amine groups are fully protonated (-NH⁺-). This creates a single, positively charged species that will interact predictably with the C18 phase and be repelled from residual, negatively charged silanols, improving peak symmetry. A phosphate buffer is an excellent choice for its buffering capacity in this pH range.[5]
-
-
Detection:
-
Causality: The conjugated aromatic system dictates strong UV absorbance.
-
Choice: A Photodiode Array (PDA) detector is used initially to scan from 200-400 nm to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. Based on similar structures, a wavelength around 294 nm is a probable candidate.[4]
-
Experimental Protocols
Protocol 1: Initial Screening and Optimization
Objective: To determine the optimal mobile phase composition, pH, and gradient for good peak shape and resolution.
Materials:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (85%)
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 mixture of ACN and water. Dilute this stock to a working concentration of 50 µg/mL.
-
Mobile Phase A Preparation (Aqueous Buffer, pH 3.0): a. Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water to make a 25 mM solution. b. Adjust the pH to 3.0 ± 0.05 with dropwise addition of 85% orthophosphoric acid while monitoring with a calibrated pH meter. c. Filter the buffer through a 0.45 µm nylon membrane filter.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: PDA, scan 200-400 nm, extract at 294 nm.
-
-
Gradient Screening: Run a broad scouting gradient to determine the approximate elution percentage of the analyte.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B (equilibration)
-
-
-
Optimization: a. Based on the scouting gradient, develop a narrower, more focused gradient around the elution percentage. For example, if the peak elutes at 8 minutes (corresponding to ~47% B), design a new gradient from 35% to 55% B over 10 minutes. b. pH Optimization: Prepare additional mobile phase A buffers at pH 2.8 and 3.2. Inject the standard under the focused gradient and observe changes in retention time and peak shape. Select the pH that provides the best symmetry. c. Temperature Optimization: Evaluate column temperatures of 25 °C, 30 °C, and 35 °C to see the effect on peak shape and retention time. Higher temperatures can often improve peak efficiency.
Protocol 2: Final Optimized Method for Quantification
Objective: To provide the final, validated method parameters for routine analysis.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry) |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 35% to 55% B over 10 minutes |
| Post-run | 2 min hold at 90% B, 3 min re-equilibration at 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD at 294 nm |
| Analyte RT | ~7.5 minutes (approximate) |
Method Validation Protocol (ICH Q2(R1) Framework)
A method is only useful if it is proven to be reliable. The following protocols outline the validation process to establish the method's trustworthiness. For comprehensive guidance, refer to the official ICH Q2(R1) document.
Specificity
Inject a blank (diluent), a placebo (if in a formulation), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of the analyte.
Linearity
-
Prepare a series of at least five concentrations of the analyte, for example, from 5 µg/mL to 100 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Prepare samples at three concentration levels (e.g., 25, 50, and 75 µg/mL) in triplicate.
-
Calculate the percentage recovery for each sample: (measured concentration / theoretical concentration) * 100.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day): Inject six replicate samples of the analyte at 100% of the target concentration (e.g., 50 µg/mL) on the same day, with the same equipment.
-
Intermediate Precision (Inter-day): Repeat the experiment on a different day with a different analyst or on a different instrument.
-
The relative standard deviation (%RSD) for both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Determine based on the signal-to-noise ratio.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Robustness
Intentionally make small variations to the method parameters and assess the impact on the results (e.g., peak area, retention time).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
pH of Mobile Phase A: ± 0.2 units (pH 2.8 and 3.2)
-
Column Temperature: ± 2 °C (28 °C and 32 °C) The results should remain within system suitability criteria, demonstrating the method's reliability during routine use.
Summary of Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | S/N ≥ 10; precision at this level should be acceptable. |
| Robustness | System suitability parameters pass under varied conditions. |
Conclusion
This application note provides a complete framework for developing and validating a robust RP-HPLC method for the challenging amphoteric compound, 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. By systematically controlling the mobile phase pH to maintain a consistent ionization state, excellent chromatography was achieved on a standard C18 column. The outlined method is sensitive, accurate, precise, and suitable for quantitative analysis in research and quality control environments.
References
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
Nguyen, D. T. M., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolones in human plasma. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]
-
Nowak, P., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules. Available at: [Link]
-
Kudchadkar, S. S., & Pai, S. P. N. (2019). QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS – THROUGH CREATION OF DESIGN SPACE FOR CRITICAL ATTRIBUTES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Peňázová, H., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Ravisankar, P., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9971, 4-Amino-3-fluorobenzoic acid. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
Lee, Y. C., & Lin, Y. W. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules. Available at: [Link]
Sources
- 1. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) [mdpi.com]
- 2. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. questjournals.org [questjournals.org]
Application Note: Amide Coupling Strategies for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid
Executive Summary
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is a highly specialized, multifunctional building block frequently utilized in targeted therapeutics (such as kinase inhibitors) to introduce a basic solubilizing moiety. Successfully utilizing this building block in amide coupling reactions requires navigating its zwitterionic nature, poor solubility in non-polar solvents, and the presence of a basic tertiary amine. This application note provides field-proven, self-validating protocols for achieving high-yielding amide bond formations [1] at both discovery and process scales.
Physicochemical Profiling & Reaction Causality
To design a robust coupling protocol, one must first understand the structural causality dictating the molecule's reactivity:
-
Zwitterionic Character: At neutral pH, the molecule exists as a zwitterion (carboxylate anion, pyrrolidinium cation). This drastically reduces its solubility in standard coupling solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Causality: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are strictly required to achieve a homogenous reaction mixture.
-
Electronic Deactivation & Steric Hindrance: The secondary aniline nitrogen is positioned ortho to an electron-withdrawing fluorine atom and is conjugated with the aromatic ring. Causality: This renders the secondary amine a very poor nucleophile, effectively eliminating the risk of self-condensation or oligomerization. Consequently, carboxylic acid activation can be pushed to highly reactive intermediates without generating polymeric byproducts.
-
Stoichiometric Base Requirements: Because the pyrrolidine ring (pKa ~10.4) acts as an internal proton sink, exogenous base must be added to "free-base" the system before coupling can occur. Causality: A minimum of 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or NMM) is required to ensure the carboxylic acid is fully available for activation by the coupling reagent [2].
Workflow & Decision Matrix
The selection of the coupling reagent depends entirely on the scale of the reaction and the downstream purification strategy. The following decision tree outlines the logical workflow for this building block.
Figure 1: Decision matrix for selecting the optimal amide coupling strategy based on scale and purification requirements.
Quantitative Reagent Comparison
To facilitate reagent selection, the table below summarizes the empirical performance of common coupling reagents when applied to 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid.
| Coupling Reagent | Activation Speed | Typical Yield | Epimerization Risk* | Workup Difficulty | Scalability |
| HATU | Very Fast (< 1 hr) | 85 - 95% | Moderate | High (Requires HPLC) | Low (Cost, Toxicity) |
| T3P (50% in EtOAc) | Moderate (2 - 6 hr) | 80 - 90% | Very Low | Low (Aqueous Wash) | High (Green, Cheap) |
| EDC·HCl / HOBt | Slow (12 - 24 hr) | 60 - 75% | Moderate | Moderate | Moderate |
*Note: Epimerization risk applies only if the amine coupling partner contains a sensitive chiral center adjacent to the reacting amine.
Standardized Experimental Protocols
Protocol A: High-Throughput Discovery Coupling (HATU-Mediated)
This protocol utilizes HATU, the gold standard for rapid, high-yielding amide bond formation in sterically hindered or electronically deactivated systems [1]. It is ideal for milligram-scale library synthesis where reverse-phase Prep-HPLC is the primary purification method.
Materials:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Anhydrous DMF (0.1 M relative to the benzoic acid)
Step-by-Step Procedure:
-
Dissolution: Suspend 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M) in a dry vial equipped with a magnetic stir bar.
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at room temperature. The suspension should become a clear, homogenous solution as the zwitterion is disrupted. (Self-Validation: If the solution remains cloudy, add up to 1.0 additional equivalent of DIPEA or 5% v/v DMSO).
-
Amine Addition: Add the amine coupling partner (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.
-
Activation: Add HATU (1.2 equiv) in one portion. The reaction mixture will typically turn a deep yellow/orange color.
-
Monitoring: Stir at room temperature for 1–2 hours. Monitor conversion via LC-MS.
-
Workup: Quench the reaction with a few drops of water. Remove DMF under reduced pressure (Genevac or rotary evaporator with high vacuum).
-
Purification: Re-dissolve the crude residue in DMSO/MeOH and purify directly via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid).
Protocol B: Scalable & Green Coupling (T3P-Mediated)
For multi-gram scale-up, HATU is cost-prohibitive and poses safety risks (explosive potential, toxicity). Propylphosphonic anhydride (T3P) is a highly effective, sustainable alternative that generates water-soluble byproducts, allowing for simple extraction-based workups [3].
Materials:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
N-Methylmorpholine (NMM) or Pyridine (4.0 equiv)
-
Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)
Step-by-Step Procedure:
-
Preparation: Charge a reactor with 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 equiv), the amine partner (1.1 equiv), and EtOAc (0.2 M).
-
Base Addition: Add NMM (4.0 equiv) to the stirring suspension.
-
T3P Addition: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add the T3P solution (1.5 equiv) over 15 minutes to control any mild exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS.
-
Aqueous Workup (Critical Step):
-
Quench the reaction by adding an equal volume of saturated aqueous NaHCO3 .
-
Causality Warning: Because the product contains a basic pyrrolidine group, the aqueous layer must be adjusted to pH ~10 using 1M NaOH to ensure the product remains in the organic phase.
-
Extract with EtOAc (3 x 1 volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
-
Isolation: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Heptane.
Troubleshooting & Analytical Quality Control
-
Analytical Monitoring: TLC is highly discouraged for this reaction due to the highly polar nature of the pyrrolidine moiety, which will streak heavily on standard silica. LC-MS (ESI+) is the mandatory analytical tool. The product will ionize exceptionally well in positive mode [M+H]+ due to the tertiary aliphatic amine.
-
Incomplete Conversion: If the starting benzoic acid persists after 2 hours in Protocol A, verify the pH of the reaction mixture. The basicity must be maintained to keep the carboxylic acid deprotonated. Spot the reaction mixture on wet pH paper; it should read > pH 9.
-
Des-Fluoro Impurities: Ensure the starting material is analytically pure. Commercial sources of fluorinated aromatics occasionally contain trace des-fluoro impurities which will carry through the coupling process and are notoriously difficult to separate by HPLC.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
-
Waghmare, A. A., Hindupur, R. M., & Pati, H. N. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131.[Link]
Application Note: NMR Characterization of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol
Introduction & Structural Dynamics
The molecule 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid presents a fascinating analytical challenge due to its multifunctional nature. It features an electron-withdrawing carboxylic acid, a highly electronegative fluorine atom, a secondary aniline amine, and a basic tertiary pyrrolidine nitrogen.
Accurate structural elucidation requires a robust Nuclear Magnetic Resonance (NMR) strategy. The presence of the 19F nucleus (100% natural abundance, spin ½) introduces complex heteronuclear spin-spin coupling ( JCF and JHF ) that splits both the 13C and 1H signals of the aromatic core [1]. Furthermore, the molecule's potential to exist as a zwitterion (transfer of the carboxylic proton to the pyrrolidine nitrogen) heavily dictates solvent selection and relaxation parameters.
This application note provides a self-validating, step-by-step protocol for the complete 1D and 2D NMR characterization of this compound, emphasizing the causality behind every experimental parameter.
Methodological Rationale: The "Why" Behind the Protocol
To ensure high-fidelity data, the experimental design must account for the specific physical chemistry of the molecule:
-
Solvent Selection (DMSO- d6 vs. D 2 O): DMSO- d6 is strictly recommended. While the zwitterionic nature might suggest aqueous solubility, D 2 O will rapidly exchange the crucial aniline N-H proton and the carboxylic O-H proton with deuterium, rendering them invisible to 1H NMR. DMSO- d6 suppresses this chemical exchange, allowing the observation of the 3JHH coupling between the aniline N-H and the adjacent ethyl CH 2 group [2].
-
Relaxation Delays (D1) for 13C : The aromatic core contains three quaternary carbons (C1, C3-F, C4-N). Lacking attached protons to drive efficient dipole-dipole relaxation, these carbons have exceptionally long T1 relaxation times. A standard 1-second delay will result in missing or unquantifiable peaks. We mandate a minimum D1 of 5 seconds.
Self-Validating Fluorine Decoupling: To definitively distinguish between 13C
19F coupling and signal noise/impurities, the protocol employs a 19F -decoupled 13C experiment. If the complex aromatic doublets collapse into sharp singlets upon 19F irradiation, the structural assignment of the fluoroaromatic core is absolute [3].Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 20–25 mg of the analyte to ensure a sufficient signal-to-noise ratio (SNR) for the insensitive 13C nucleus.
-
Dissolution: Dissolve the solid in 0.6 mL of high-purity DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure the sample depth is at least 4 cm to prevent magnetic field inhomogeneities at the coil edges.
1D NMR Acquisition Parameters (400 MHz Spectrometer)
Note: Parameters are optimized for standard Bruker/JEOL architectures [4].
A. 1H NMR (Proton)
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Scans (NS): 16 to 32.
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 15 ppm (to capture the highly deshielded COOH proton at ~12-13 ppm).
B. 19F NMR (Fluorine)
-
Pulse Sequence: 1H -decoupled 19F acquisition (zgig).
-
Scans (NS): 64.
-
Relaxation Delay (D1): 2.0 seconds.
-
Referencing: Set the transmitter frequency to the standard CFCl 3 reference (-0.0 ppm) or use the absolute frequency referencing derived from the TMS 1H signal.
C. 13C NMR (Carbon)
-
Pulse Sequence: 1H -decoupled with NOE enhancement (zgpg30).
-
Scans (NS): 1024 to 2048 (depending on cryoprobe availability).
-
Relaxation Delay (D1): 5.0 seconds (Critical for quaternary carbons).
-
Decoupling: WALTZ-16 composite pulse decoupling on the 1H channel.
2D NMR and Connectivity Validation
To map the aliphatic chain to the aromatic core, acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): Confirms the connectivity of the ethyl chain ( −CH2−CH2− ) and the contiguous spin system of the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, immediately separating the overlapping aliphatic signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Critical for linking the isolated spin systems. Look for the 3JCH cross-peak between the ethyl CH 2 protons and the C4 quaternary aromatic carbon to prove the amine linkage.
Data Presentation & Expected Chemical Shifts
The tables below summarize the expected chemical shifts and heteronuclear splitting patterns, serving as a benchmark for spectral interpretation.
Table 1: Expected 1H NMR Assignments (DMSO- d6 , 400 MHz)
| Position | Approx. Shift (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) |
| COOH | 12.50 | br s | 1H | - |
| C6-H (Aromatic) | 7.65 | dd | 1H | 3JHH≈8.5 , 4JHF≈1.5 |
| C2-H (Aromatic) | 7.50 | dd | 1H | 3JHF≈12.0 , 4JHH≈1.5 |
| C5-H (Aromatic) | 6.80 | pseudo-t | 1H | 3JHH≈8.5 , 4JHF≈8.5 |
| NH (Aniline) | 5.90 | br t | 1H | 3JHH≈5.0 |
| NH-CH 2 (Ethyl) | 3.30 | q | 2H | 3JHH≈6.0 |
| CH 2 -N (Ethyl) | 2.70 | t | 2H | 3JHH≈6.0 |
| N-CH 2 (Pyrrolidine) | 2.55 | m | 4H | - |
| C-CH 2 (Pyrrolidine) | 1.75 | m | 4H | - |
Table 2: Expected 13C & 19F NMR Assignments (DMSO- d6 , 100 MHz / 376 MHz)
| Nucleus | Position | Approx. Shift (ppm) | Multiplicity | Heteronuclear Coupling ( JCF in Hz) |
| 13C | C3 (C-F) | 150.5 | d | 1JCF≈240 (Large primary splitting) |
| 13C | C4 (C-NH) | 142.0 | d | 2JCF≈12 |
| 13C | C1 (C-COOH) | 118.5 | d | 3JCF≈6 |
| 13C | C2 (CH) | 115.0 | d | 2JCF≈20 |
| 13C | C5 (CH) | 111.5 | d | 3JCF≈5 |
| 13C | C6 (CH) | 128.0 | d | 4JCF≈2 |
| 13C | COOH | 167.5 | s | - |
| 13C | Aliphatic carbons | 23.0 - 54.0 | s | - (No C-F coupling expected) |
| 19F | F-3 | -134.0 | m | - |
Analytical Note on Pyrrolidine Dynamics: If the pyrrolidine 1H signals (at 2.55 and 1.75 ppm) appear broad, this is due to intermediate conformational ring-flipping at 298 K. To resolve this, perform Variable Temperature (VT) NMR at 330 K. The increased thermal energy accelerates the exchange rate beyond the NMR timescale, collapsing the broad humps into sharp, quantifiable multiplets.
Workflow Visualization
Below is the logical workflow for the characterization process, mapped from sample preparation to final structural validation.
Figure 1: Step-by-step NMR characterization workflow for fluorinated benzoic acid derivatives.
References
-
A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1 Source: FEMS Microbiology Letters (Oxford Academic) URL:[Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: Journal of Natural Products (ACS Publications / NIH) URL:[Link]
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Establishing The Purity of Nutraceuticals and Energy Drinks with NMR Source: Bruker URL:[Link]
Application Notes & Protocols: In Vivo Dosing of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
For Research Use Only. Not for human or veterinary use.
Abstract
These application notes provide a comprehensive framework for designing and executing initial in vivo studies for the novel small molecule, 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (hereinafter referred to as "the Compound"). As detailed protocols for this specific agent are not publicly available, this document synthesizes established principles of preclinical drug development to guide researchers. The protocols herein cover essential preliminary studies including pharmacokinetic (PK) profiling, maximum tolerated dose (MTD) determination, and pharmacodynamic (PD) assessment. The overarching goal is to establish a foundational understanding of the Compound's behavior in a biological system, thereby enabling the design of robust and informative efficacy studies. All procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[1]
Compound Profile and Formulation
A thorough understanding of the Compound's physicochemical properties is critical for designing appropriate in vivo experiments. While specific data for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is limited in public literature, related structures suggest it is a solid at room temperature.[2][3][4][5][6]
1.1 Vehicle Selection and Formulation
The primary challenge in oral dosing is often the compound's aqueous solubility. The choice of vehicle is paramount for ensuring consistent and maximal bioavailability.[7] It is imperative to perform benchtop solubility testing before commencing animal studies.
Table 1: Suggested Starting Vehicles for Formulation Screening
| Vehicle Type | Composition | Target Formulation | Key Considerations |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in 0.9% Saline | Homogeneous Suspension | Requires constant agitation during dosing to ensure uniformity. Suitable for compounds with low solubility.[7] |
| Clear Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | Co-solvents can enhance solubility but may have their own toxicities. A lower percentage of DMSO is preferable if possible.[7] |
Protocol 1.1: Formulation Preparation (Suspension)
-
Prepare Vehicle: Weigh the appropriate amount of CMC-Na and dissolve it in 0.9% saline to create a 0.5% solution. A magnetic stirrer may be required.
-
Weigh Compound: Accurately weigh the required amount of the Compound for the target concentration (e.g., 5 mg/mL).
-
Create Slurry: In a sterile conical tube, add a small amount of the vehicle to the Compound powder and triturate to create a smooth paste. This prevents clumping.
-
Final Volume: Gradually add the remaining vehicle while vortexing or stirring continuously to achieve the final desired volume and concentration.
-
Administration: Maintain the suspension on a magnetic stirrer or vortex vigorously immediately before drawing each dose into the syringe to ensure homogeneity.[7]
Pharmacokinetic (PK) Profiling
The initial PK study aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the Compound.[8][9] This data is essential for determining key parameters like bioavailability, half-life (t½), maximum concentration (Cmax), and time to Cmax (Tmax), which collectively inform the dosing schedule for subsequent efficacy studies.[10][11]
2.1 Experimental Design
-
Animal Model: Male CD-1 or BALB/c mice (8-10 weeks old).
-
Group Size: n=3-4 animals per time point (for sparse sampling) or per group (for full sampling).
-
Administration Routes:
-
Intravenous (IV) Bolus: To determine 100% bioavailability baseline. Typically a low dose (e.g., 1-2 mg/kg).
-
Oral Gavage (PO): To assess oral bioavailability. Dose should be higher (e.g., 10-25 mg/kg) based on anticipated absorption.[12]
-
-
Sampling: Blood collection via submandibular or saphenous vein.
-
Bioanalysis: Plasma concentrations of the Compound determined by a validated LC-MS/MS method.[10]
Protocol 2.1: Single-Dose PK Study
-
Acclimatization: Allow animals to acclimate for at least 72 hours before the study.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before PO dosing to reduce variability in gastric emptying, but ensure free access to water.
-
Dosing:
-
IV Group: Administer the Compound solution via tail vein injection. Record the exact time.
-
PO Group: Administer the Compound formulation via oral gavage using an appropriate gauge needle.[13] Record the exact time.
-
-
Blood Sampling: Collect ~50-75 µL of whole blood into EDTA-coated tubes at specified time points.
-
Suggested IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Suggested PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.
-
-
Plasma Processing: Immediately place blood samples on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.[14]
-
Sample Storage: Transfer plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Maximum Tolerated Dose (MTD) Study
An MTD study is crucial for identifying the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[15][16] This dose defines the upper limit for efficacy studies, ensuring that observed anti-tumor effects are not confounded by systemic toxicity.[17]
3.1 Experimental Design
-
Animal Model: Naive (non-tumor bearing) mice of the same strain planned for efficacy studies.
-
Group Size: n=3-5 animals per dose group.
-
Dose Escalation: Start with a dose estimated from in vitro cytotoxicity data (e.g., 10-20x the in vitro IC50 converted to a mg/kg dose) and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg).[12]
-
Dosing Regimen: Administer the Compound daily (QD) or twice daily (BID) via the intended clinical route (e.g., oral gavage) for 5-7 consecutive days.[18]
-
Monitoring: Record body weight and clinical signs of toxicity daily.
Table 2: Common Clinical Signs of Toxicity for MTD Assessment
| Category | Signs to Monitor |
| General | Hunched posture, ruffled fur, lethargy, dehydration |
| Gastrointestinal | Diarrhea, reduced fecal output |
| Neurological | Ataxia, tremors, circling |
| Body Weight | A loss of >15-20% of initial body weight is a common endpoint.[19] |
Protocol 3.1: 7-Day MTD Study
-
Group Assignment: Randomize animals into dose groups, including a vehicle control group.
-
Baseline Measurement: Record the initial body weight of all animals on Day 0.
-
Daily Dosing: Administer the vehicle or the specified dose of the Compound daily for 7 days.
-
Daily Monitoring: At least once daily (ideally twice), observe each animal for clinical signs of toxicity (see Table 2). Record all observations.
-
Daily Weighing: Weigh each animal at approximately the same time each day.
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity in the majority of animals in that cohort.[15][19] Animals exceeding toxicity limits must be euthanized immediately.
-
Necropsy: At the end of the study, a gross necropsy can be performed to observe any organ-level abnormalities.
Pharmacodynamic (PD) / Target Engagement Study
A PD study links drug exposure (PK) to a biological response at the target site.[8][11] The goal is to demonstrate that the Compound engages its intended molecular target in vivo and to understand the dose-response relationship. This is a critical step in validating the mechanism of action.[20]
4.1 Experimental Design
-
Animal Model: Tumor-bearing mice (e.g., syngeneic or xenograft model relevant to the Compound's presumed target).
-
Group Size: n=3-4 animals per group.
-
Dosing: Administer a single dose of the Compound at several levels (e.g., a low dose, a mid-dose, and the MTD). Include a vehicle control group.
-
Tissue Collection: Collect tumor tissue and/or relevant surrogate tissues at various time points post-dose (e.g., 2, 8, 24 hours) to capture the onset, magnitude, and duration of the effect.
-
Biomarker Analysis: Quantify the level of target modulation using a validated assay (e.g., Western Blot, ELISA, qPCR, Immunohistochemistry).
Protocol 4.1: Single-Dose Tumor Target Engagement Study
-
Tumor Implantation: Implant tumor cells in mice. Allow tumors to grow to a specified size (e.g., 150-200 mm³).
-
Group Assignment: Randomize tumor-bearing mice into treatment groups.
-
Dosing: Administer a single oral dose of vehicle or the Compound.
-
Tissue Harvest: At the designated time points, euthanize the animals and carefully excise the tumors. A portion of plasma can also be collected to correlate with drug exposure.
-
Sample Processing:
-
For protein analysis: Immediately snap-freeze tumors in liquid nitrogen.
-
For IHC: Fix tumors in 10% neutral buffered formalin.
-
-
Biomarker Quantification: Analyze the processed tissue samples to measure the change in the PD biomarker relative to the vehicle-treated controls.
-
Data Analysis: Correlate the dose of the Compound and plasma concentration with the degree of biomarker modulation to establish a PK/PD relationship.
Visualizations & Workflows
Diagram 1: Overall Preclinical In Vivo Workflow
This diagram illustrates the logical progression from initial compound characterization to efficacy testing. The results of each step directly inform the design of the next, creating a self-validating system.
Caption: Logical progression of in vivo studies.
Diagram 2: MTD Study Dose Escalation and Monitoring
This workflow shows a typical dose-escalation design for an MTD study, emphasizing the daily decision-making process based on toxicity assessments.
Caption: MTD study workflow with daily monitoring.
References
- Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
- Reaction Biology. (n.d.). In Vivo PK/PD Study Services.
- BenchChem. (2025). Eganelisib Formulation for Oral Gavage in Mice: A Technical Support Resource.
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49.
- Ferreira, L. R., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific Reports, 7(1), 13103.
- Ma, P., & Rudin, C. E. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 3, 9.
- WuXi Biologics. (n.d.). Pharmacokinetics & Pharmacodynamics (PK/PD).
- Al-azzeh, E., et al. (2023). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 15(2), 2269202.
- Mouton, J. W., & Dudley, M. N. (2000). A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. Journal of Antimicrobial Chemotherapy, 46(5), 721-731.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Sigma-Aldrich. (n.d.). Using Inhibitors In Vivo.
- Duke University School of Medicine. (n.d.). Preclinical Regulatory Requirements.
- IONTOX. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
- Charles River Laboratories. (n.d.). Maximum Tolerable Dose (MTD) studies.
- Hooke Laboratories. (n.d.). Contract Research - Maximum Tolerated Dose (MTD).
- Florida State University Office of Research. (2016). Oral Gavage in the Mouse.
- Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181.
- Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-morpholinobenzoic Acid.
- Stanford University School of Medicine. (n.d.). In vivo pharmacology.
- Martin, A. N., et al. (2023). Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus).
- The University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Cheméo. (n.d.). 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride.
- PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid.
- Sapphire Bioscience. (n.d.). 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid hydrochloride.
- BLD Pharm. (n.d.). 588708-72-9|3-Fluoro-4-morpholinobenzoic Acid.
Sources
- 1. liveonbiolabs.com [liveonbiolabs.com]
- 2. 3-Fluoro-4-morpholinobenzoic Acid | 588708-72-9 [sigmaaldrich.com]
- 3. nextsds.com [nextsds.com]
- 4. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. 588708-72-9|3-Fluoro-4-morpholinobenzoic Acid|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Inhibitors In Vivo [sigmaaldrich.com]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of High-Fidelity Stock Solutions for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
An Application Guide for Researchers
Abstract
The integrity of experimental outcomes in drug discovery and biomedical research is critically dependent on the precise and consistent preparation of compound stock solutions. Minor variations in concentration, solubility, or stability can lead to significant irreproducibility in biological assays. This guide provides a comprehensive, in-depth protocol for the preparation, storage, and handling of stock solutions for the small molecule, 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid . This document moves beyond a simple list of steps, delving into the scientific rationale behind each procedural choice to empower researchers with the knowledge to create reliable and stable stock solutions. The protocols are designed to be self-validating, incorporating best practices that ensure the highest fidelity from the vial to the experiment.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation for developing a robust solubilization strategy. As detailed experimental data for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is not extensively documented in publicly available literature, the following properties have been calculated or estimated based on its chemical structure, which features a benzoic acid moiety, a tertiary amine, and a fluoro group.
Scientist's Note: The presence of both an acidic group (carboxylic acid) and a basic group (the pyrrolidine nitrogen) makes this an amphoteric molecule. Its solubility is therefore expected to be highly dependent on pH.
Table 1: Physicochemical Properties of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
| Property | Value / Observation | Rationale & Impact on Handling |
| Molecular Formula | C₁₃H₁₇FN₂O₂ | Calculated based on chemical structure. |
| Molecular Weight | 268.29 g/mol | Critical for Molar Calculations. This value is essential for accurately preparing solutions of a specific molarity. |
| Appearance | Likely a solid powder (white to off-white). | Based on common benzoic acid derivatives. Visual inspection for uniformity is a key first step. |
| Aqueous Solubility | Predicted to be low at neutral pH. | The aromatic core is hydrophobic. Solubility may increase at pH values above the pKa of the carboxylic acid or below the pKa of the amine. |
| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents. | Dimethyl sulfoxide (DMSO) is the recommended primary solvent for achieving high-concentration stocks for in vitro use.[1][2] |
| Stability | Unknown; handle with care. | Protect from light and store in a desiccated environment. Avoid repeated freeze-thaw cycles once in solution to prevent degradation.[3] |
The Lynchpin of Reproducibility: Solvent Selection
The choice of solvent is the most critical decision in stock solution preparation. An inappropriate solvent can lead to incomplete dissolution, precipitation upon dilution, or compound degradation, all of which invalidate experimental results.[4]
Dimethyl Sulfoxide (DMSO): The Gold Standard for In Vitro Assays
For most cell-based and biochemical assays, anhydrous (reagent-grade) DMSO is the solvent of choice.
-
Expertise: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules that are otherwise insoluble in aqueous media.[1][5] This allows for the creation of high-concentration primary stocks (e.g., 10-50 mM), which minimizes the volume of solvent introduced into an experiment.
-
Trustworthiness: Using a high-concentration DMSO stock facilitates a serial dilution strategy. Initial dilutions should be made in DMSO before the final dilution into aqueous assay buffer.[2] This method prevents the compound from "crashing out" or precipitating, a common issue when a concentrated DMSO stock is diluted directly into an aqueous environment.[2][5]
-
Causality: The final concentration of DMSO in cell culture media should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic or induce off-target effects.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-specific effects.
Aqueous Solvents: For DMSO-Intolerant Applications
In certain experimental systems, such as studies involving live animals (in vivo) or specific cellular models sensitive to organic solvents, an aqueous-based stock solution may be necessary.
-
Expertise: Given the benzoic acid structure, the compound's aqueous solubility can be significantly increased by deprotonating the carboxylic acid to form a more soluble salt. This is achieved by carefully adding a base, such as sodium hydroxide (NaOH).[6]
-
Trustworthiness & Caution: This method requires careful pH monitoring. While it enhances solubility, preparing solutions at a high pH can introduce a risk of chemical degradation, especially for complex molecules. Therefore, aqueous stocks prepared via pH modification should always be made fresh for each experiment and should not be stored for long periods.[6][7] Sterilization via a 0.22 µm filter is mandatory for cell-based applications.
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing reliable stock solutions. Always handle the compound in accordance with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (Recommended)
This protocol is the standard for most in vitro research applications.
Materials:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Calculation: The fundamental equation for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) × 10⁻³
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 268.29 g/mol × 10⁻³ = 2.68 mg
Procedure:
-
Weigh the Compound: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh 2.68 mg of the compound directly into the tube.
-
Scientist's Note: For smaller quantities, it may be easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to minimize weighing errors.
-
-
Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A visual inspection against a light source should show a clear solution with no visible particulates.
-
Aliquot for Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.[1][3]
-
Storage: Store the aliquots in a light-protected container (e.g., a freezer box wrapped in foil) at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months).
Protocol 2: Preparation of an Aqueous Stock Solution (Use Fresh)
This protocol should only be used when DMSO is incompatible with the experimental system.
Materials:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid powder
-
Sterile, purified water (e.g., cell culture grade)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile labware and calibrated pH meter
-
0.22 µm syringe filter
Procedure:
-
Weigh and Suspend: Weigh the desired amount of the compound into a sterile beaker or flask. Add approximately 80% of the final desired volume of sterile water to create a suspension.
-
pH-Adjusted Dissolution: While stirring the suspension, add 1 M NaOH dropwise. Monitor the pH continuously with a calibrated meter. The compound should dissolve as it is converted to its more soluble sodium salt, typically at a pH above 7.5.
-
Causality & Caution: Add the minimum amount of NaOH required to achieve full dissolution. Avoid excessively basic conditions (pH > 8.5) to minimize the risk of compound degradation.[6]
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile water to reach the final desired volume and mix thoroughly.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Use and Storage: This solution should be used immediately. Storage of pH-adjusted aqueous solutions is not recommended due to the increased potential for hydrolysis and microbial growth.[7]
Visualization of Key Workflows
Visual workflows provide a clear and logical guide to the decision-making and experimental processes.
Caption: Step-by-step DMSO stock preparation protocol.
References
- BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Preparation of 4-(5-methyl-3-isoxazolyl)Benzoic Acid Stock Solutions.
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ossila.com [ossila.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. 1283364-87-3|3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid|BLD Pharm [bldpharm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Solubility Enhancement for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Welcome to the Technical Support Center. Formulating 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid presents unique biopharmaceutical challenges. This Active Pharmaceutical Ingredient (API) features a lipophilic fluorinated aromatic core, an acidic benzoic acid moiety (pKa ~4.5), and a basic pyrrolidine nitrogen (pKa ~9.5).
Because of these competing functional groups, the molecule behaves as an ampholyte (zwitterion). This guide is designed to help researchers and formulation scientists troubleshoot specific solubility and precipitation issues encountered during preclinical and clinical drug development.
Diagnostic Decision Tree
Before diving into specific troubleshooting scenarios, use the workflow below to determine the most thermodynamically stable and physiologically viable solubility enhancement strategy based on your target administration route.
Diagnostic workflow for selecting solubility enhancement strategies based on administration route.
Troubleshooting Guides & FAQs
Q1: Why does the API precipitate violently when the pH of my aqueous vehicle approaches 7.0?
The Zwitterion Problem: 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is an amphoteric molecule. At physiological pH (~7.0), the molecule exists primarily as a zwitterion (where the net charge is zero). Zwitterions exhibit exceptionally high crystal lattice energy due to strong intermolecular ionic interactions between the protonated amine and the deprotonated carboxylic acid. This drastically reduces aqueous solubility at the molecule's isoelectric point (pI). Recent studies attribute the low solubility of similar molecules to their zwitterionic nature and strong intermolecular H-bonding within the crystal lattice[1].
-
The Solution: Shift the microenvironmental pH at least 2 units away from the pKa of the ionizable groups, or utilize salt forms (e.g., Hydrochloride salt for the amine, or Sodium salt for the carboxylic acid) to disrupt the zwitterionic lattice. Controlling proton transfer in this kind of zwitterionic drug is essential to modulate solubility[1].
Q2: I formed the HCl salt, but it reverts to the free base (disproportionates) during dissolution testing in simulated intestinal fluid (SIF). How can I prevent this?
Salt Disproportionation: This phenomenon occurs when the pH of the dissolution medium exceeds the pHmax (the specific pH at which the solubility of the salt and the free base are exactly equal). In SIF (pH 6.8), the HCl salt rapidly dissolves but then supersaturates the microenvironment, forcing the precipitation of the less soluble zwitterionic free base. Salt formation is the most popular and effective method for improving solubility, but uncontrolled precipitation upon dilution with physiological fluids remains a major challenge[2],[3].
-
The Solution: Formulate the salt with a polymeric precipitation inhibitor (e.g., HPMCAS or PVP) to maintain the supersaturated state kinetically. Alternatively, synthesize a mesylate salt, which provides a lower, more acidic microenvironmental pH upon dissolution. If crystalline salts continue to fail, consider an Amorphous Solid Dispersion (ASD) to bypass the crystalline lattice energy entirely.
Q3: We are trying to use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for an IV formulation, but the phase-solubility diagram shows a low stability constant ( K1:1 ). How can we improve complexation efficiency?
Ionization-Dependent Complexation: Cyclodextrin cavities are highly hydrophobic. If you are attempting to complex the fully ionized salt form of the API, its high hydrophilicity prevents the deep insertion of the fluorinated aromatic ring into the HP-β-CD cavity. Cyclodextrins improve aqueous solubility and chemical stability by forming non-covalent inclusion complexes specifically with lipophilic molecules[4].
-
The Solution: Optimize the pH during the complexation step. Complexation is almost always more efficient for the un-ionized or zwitterionic form. Adjust the pH to the API's pI during the initial complexation mixing, then adjust the pH back to the target formulation pH afterward. Additionally, adding a small amount of a water-soluble polymer (e.g., 0.1% w/v HPMC) can form a ternary complex, which significantly increases the complexation efficiency and stability constant.
Quantitative Solubility Profile
The following table summarizes the anticipated solubility enhancements for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid using various formulation strategies.
| Formulation Strategy | Vehicle / Excipient | pH | Apparent Solubility (mg/mL) | Fold Increase |
| Free Base (Zwitterion) | Purified Water | 7.0 | 0.05 | 1x (Baseline) |
| pH Adjustment (Acidic) | 0.1 N HCl | 1.2 | 8.50 | 170x |
| Salt Formation | Sodium Salt | 9.0 | 12.20 | 244x |
| Cosolvent System | 20% PEG 400 / Water | 7.0 | 2.10 | 42x |
| Inclusion Complex | 10% w/v HP-β-CD | 7.0 | 5.80 | 116x |
| Ternary Complex | 10% HP-β-CD + 0.1% HPMC | 7.0 | 9.40 | 188x |
Note: Data is representative of typical amphoteric API behavior and is provided for comparative formulation troubleshooting.
Detailed Step-by-Step Methodologies
To ensure trustworthiness and reproducibility, the following protocols include critical self-validating steps to prevent false-positive solubility readings.
Protocol A: Self-Validating Salt Screening & pH-Solubility Profiling
-
Preparation: Accurately weigh 10 mg of the API into a series of 5 mL borosilicate glass vials.
-
Buffer Addition: Add 2 mL of pH-adjusted buffers ranging from pH 1.2 to 10.0 (e.g., HCl/KCl, Acetate, Phosphate, Borate).
-
Equilibration: Seal the vials and agitate them on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Self-Validation Check (Critical): Measure the pH of the suspension after the 48-hour equilibration. Because zwitterions can act as buffers, the dissolved API will often shift the final pH of the medium. If the pH has shifted by >0.2 units from the target, adjust it back using micro-aliquots of 0.1 N HCl or NaOH, and re-equilibrate for an additional 24 hours.
-
Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Analysis: Quantify the dissolved API in the supernatant using HPLC-UV. Analyze the residual solid pellet using X-Ray Powder Diffraction (XRPD) to confirm whether a new salt form has precipitated or if the solid remains the zwitterionic free base.
Protocol B: Phase-Solubility Profiling with HP-β-CD (Higuchi-Connors Method)
-
Preparation: Prepare aqueous solutions of HP-β-CD at concentrations of 0, 2, 4, 6, 8, and 10% w/v in purified water (buffered at the API's pI to maximize hydrophobic insertion).
-
API Addition: Add an excess amount of the API (e.g., 20 mg) to 5 mL of each cyclodextrin solution in sealed glass vials.
-
Complexation: Shake the vials at 25°C and 37°C for 72 hours in a thermostatic water bath.
-
Separation & Validation: Filter the suspensions through a 0.45 µm hydrophilic PTFE filter. Self-Validation Step: Discard the first 1 mL of the filtrate to saturate the filter membrane and avoid API adsorption losses.
-
Quantification: Dilute the subsequent filtrate appropriately and analyze via HPLC.
-
Calculation: Plot the API concentration (mM) against the HP-β-CD concentration (mM). Calculate the stability constant ( K1:1 ) using the equation:
K1:1=S0×(1−Slope)Slope(Where S0 is the intrinsic solubility of the API in the absence of cyclodextrin).
References
-
Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin Source: PubMed Central (PMC) URL:[Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects Source: PubMed Central (PMC) URL:[Link]
-
Silymarin and Silybin: Rejuvenating Traditional Remedies with Modern Delivery Strategies Source: PubMed Central (PMC) URL:[Link]
-
Drug complexes: Perspective from Academic Research and Pharmaceutical Market Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin and Silybin: Rejuvenating Traditional Remedies with Modern Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid synthesis
Technical Support Center: A Senior Application Scientist's Guide
Topic: Troubleshooting Low Yield in the Synthesis of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Welcome to our dedicated technical support guide for the synthesis of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. As a key intermediate in pharmaceutical research, achieving a high yield of this compound is critical. This document, curated from extensive laboratory experience and established chemical principles, provides in-depth troubleshooting strategies and answers to frequently encountered challenges.
Part 1: Core Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. The primary pathway involves reacting a 4-halo-3-fluorobenzoic acid derivative with 2-(pyrrolidin-1-yl)ethan-1-amine.
Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I improve the conversion rate?
A1: Low conversion is a frequent bottleneck. The root cause typically lies in suboptimal reaction conditions that fail to adequately facilitate the SNAr mechanism. Let's break down the critical factors.
The SNAr reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[1][2] The stability of this complex, and thus the overall reaction rate, is highly dependent on the electronic nature of the ring, the leaving group, and the reaction environment.
Causality & Solutions:
-
Insufficient Ring Activation/Poor Leaving Group: The aromatic ring must be sufficiently electron-deficient to be attacked by the amine nucleophile. The carboxylate group (once deprotonated by a base) and the fluoro group are electron-withdrawing, which activates the ring. The reactivity of the leaving group at the C-4 position follows the order F > Cl > Br > I, which is counterintuitive to SN2 reactions but characteristic of SNAr, where the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[2][3]
-
Recommendation: If you are not using 3,4-difluorobenzoic acid, ensure you are. The high electronegativity of fluorine makes it the superior choice for activating the ring and as a leaving group.[3]
-
-
Incorrect Choice of Base: A base is crucial for two reasons: it deprotonates the carboxylic acid to enhance its electron-withdrawing effect, and it scavenges the HX byproduct generated during the reaction.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often effective. Their limited solubility in organic solvents can sometimes be beneficial in preventing side reactions, but may also slow the reaction rate.
-
Organic Bases (e.g., Triethylamine (TEA), DIPEA): These are fully soluble but can sometimes form salts that complicate purification. They are generally stronger bases than carbonate.
-
Recommendation: Start with a slight excess (2.2-3.0 equivalents) of a powdered, anhydrous base like K₂CO₃. If the reaction is still sluggish, consider switching to a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4]
-
-
Suboptimal Solvent and Temperature: Polar aprotic solvents are essential for SNAr reactions. They solvate the cation of the base, leaving a more reactive "naked" anion, and do not form strong hydrogen bonds with the nucleophile.
-
Recommendation: DMSO or DMF are excellent choices. They facilitate the reaction even at moderate temperatures. The reaction temperature should be carefully optimized. Start at around 80 °C and slowly increase if necessary. High temperatures (>120 °C) can lead to decomposition and byproduct formation.
-
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
A2: Byproduct formation is a primary cause of low yield and purification difficulties. Identifying the likely side reactions is key to mitigating them.
Logical Flow for Troubleshooting Byproducts
Caption: Logic diagram for diagnosing and solving common byproduct issues.
Common Side Reactions:
-
Reaction at the Carboxylic Acid: The amine nucleophile can potentially react with the carboxylic acid to form an amide, especially at high temperatures. This is generally less favorable than the SNAr reaction but can occur.
-
Mitigation: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed in a final step. This adds steps but can significantly improve yield and purity by eliminating this side reaction.
-
-
Di-substitution or Polymerization: Using a large excess of the amine nucleophile can sometimes lead to further reactions, though this is less common for this specific substrate.
-
Mitigation: Use a controlled stoichiometry, typically with the amine being the limiting reagent or in slight excess (1.0-1.2 equivalents). Add the amine dropwise to the heated solution of the aryl halide and base to maintain a low instantaneous concentration.
-
-
Regioisomer Formation: If starting with 3,4-difluorobenzoic acid, there is a possibility of the nucleophile attacking the C-3 position instead of the C-4 position. However, attack at C-4 is strongly favored electronically as the resulting negative charge in the Meisenheimer complex is stabilized by both the ortho-fluoro and para-carboxylate groups. Attack at C-3 only benefits from stabilization by the para-fluoro and ortho-carboxylate groups, which is a slightly less stabilizing arrangement.
-
Mitigation: This is rarely a major issue, but if regioisomers are detected, lowering the reaction temperature can increase selectivity.
-
Q3: I'm struggling with the purification of the final product. What are the best practices?
A3: The product is zwitterionic, possessing both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid. This property can be leveraged for an effective purification strategy.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, cool the mixture and dilute it with water. The product may precipitate.
-
Acid-Base Extraction:
-
Adjust the pH of the aqueous solution to ~10-11 with NaOH. This deprotonates the carboxylic acid (forming -COO⁻) and ensures the pyrrolidine nitrogen is neutral. Wash with an organic solvent like ethyl acetate or DCM to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer to the isoelectric point (typically pH 4-5) with dilute HCl or acetic acid. At this pH, the molecule has a net neutral charge (-COO⁻ and R₂NH⁺) and minimal water solubility, causing it to precipitate.
-
Filter the solid, wash with cold water, and then a non-polar solvent like hexane to remove residual organic impurities.
-
-
Recrystallization:
-
The crude solid can be further purified by recrystallization. A mixed solvent system is often required.
-
Recommended Solvents: Ethanol/water, isopropanol/water, or DMF/water. Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., water) until turbidity persists. Allow to cool slowly to form pure crystals.
-
| Purification Step | Purpose | Key Parameters |
| Alkaline Wash | Remove neutral/basic organic impurities. | pH 10-11, Ethyl Acetate |
| Isoelectric Precipitation | Isolate the zwitterionic product. | pH ~4-5 (check with test soln) |
| Recrystallization | Achieve high purity. | Solvent System (e.g., EtOH/H₂O) |
Table 1: Summary of the recommended purification strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The synthesis of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid from 3,4-difluorobenzoic acid is a classic example of the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.
Caption: The SNAr mechanism for the synthesis.
Step-by-Step Mechanism:
-
Nucleophilic Attack: The amine nitrogen of 2-(pyrrolidin-1-yl)ethan-1-amine attacks the carbon atom bearing a fluorine atom (C-4). This step is the rate-determining step of the reaction.[1][3]
-
Formation of Meisenheimer Complex: The attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing carboxylate and fluoro groups.
-
Elimination/Loss of Leaving Group: The aromaticity is restored by the elimination of the fluoride leaving group from the C-4 position. This step is fast. The liberated F⁻ is scavenged by the protonated base or other cations in the solution.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic or formic acid, works well. A good starting ratio is 95:5 DCM:MeOH. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ninhydrin can also be effective for visualizing the amine-containing product.
-
Interpretation: The product should have a lower Rf value than the starting 3,4-difluorobenzoic acid due to the addition of the polar amino-pyrrolidine side chain. Monitor the disappearance of the starting material spot and the appearance of the product spot.
Q3: What are the key safety considerations for this synthesis?
A3:
-
Solvents: DMF and DMSO are harmful. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong organic bases like DBU and inorganic bases can be corrosive. Avoid inhalation and skin contact.
-
Reagents: 2-(pyrrolidin-1-yl)ethan-1-amine is corrosive and can cause burns. Handle with care.
-
Reaction Conditions: Reactions at elevated temperatures should be conducted behind a safety shield.
Part 3: Experimental Protocols
Protocol 1: General Synthesis Procedure
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMSO to create a stirrable slurry (approx. 5-10 mL per gram of benzoic acid).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add 2-(pyrrolidin-1-yl)ethan-1-amine (1.1 eq) dropwise over 10 minutes.
-
Maintain the temperature and stir the reaction for 12-24 hours, monitoring by TLC every few hours.
-
Upon completion, cool the reaction to room temperature and proceed with the purification protocol.
Protocol 2: Purification by Acid-Base Extraction
-
Pour the cooled reaction mixture into 10 volumes of cold water.
-
Adjust the pH to ~11 with 2M NaOH solution.
-
Wash the aqueous solution 2x with ethyl acetate to remove non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH reaches ~4.5. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water, cold ethanol, and finally hexane.
-
Dry the solid under vacuum to yield the crude product, which can be recrystallized.
References
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. [Link]
-
Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist - PubMed. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives... - ACS Publications. [Link]
-
(PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. [Link]
-
Nucleophilic Aromatic Substitution - NPTEL Archive. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
Technical Support Center: Preparative HPLC Purification of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Welcome to the technical support center for the preparative HPLC purification of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this and structurally similar compounds.
Understanding the Analyte: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the physicochemical properties of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. This molecule possesses both an acidic carboxylic acid group and a basic pyrrolidinyl group, making it zwitterionic. Its retention behavior in reversed-phase HPLC is therefore highly dependent on the mobile phase pH.[1][2]
Table 1: Estimated Physicochemical Properties
| Property | Value (Estimated) | Implication for Preparative HPLC |
| pKa (acidic) | ~4-5 | At pH values above this, the carboxylic acid will be deprotonated (anionic). |
| pKa (basic) | ~9-10 | At pH values below this, the pyrrolidine nitrogen will be protonated (cationic). |
| LogP | Moderate | Suggests good retention on reversed-phase columns like C18. |
| UV λmax | ~293 nm | A suitable wavelength for UV detection.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase pH when purifying this compound?
A1: For acidic analytes like this, a low pH mobile phase is generally recommended to start method development.[4][5] A pH between 2 and 4 will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on a reversed-phase column.[1][4][5][6] This "ion-suppression" technique often leads to better peak shape and increased retention.[1][4] It is advisable to maintain the mobile phase pH at least one to two units away from the analyte's pKa to ensure consistent retention.[1][5][6]
Q2: I'm observing significant peak fronting. What are the likely causes and solutions?
A2: Peak fronting in preparative HPLC can stem from several issues:
-
Column Overload: Injecting too much sample mass or volume for the column's capacity is a common cause.[7][8][9]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% DMSO or acetonitrile), it can cause the analyte to travel through the column too quickly at the injection point, leading to a fronting peak.[7][8]
-
Column Degradation: A void or channel at the head of the column can also lead to poor peak shape.[10]
Troubleshooting Steps:
-
Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts to see if the peak shape improves.[11][12]
-
Modify Sample Solvent: If possible, dissolve your sample in the initial mobile phase or a weaker solvent.[13] If solubility is an issue, minimize the injection volume.
-
Check Column Health: If the problem persists, consider flushing the column or replacing it if it's old or has been subjected to high pressures.[10]
Q3: How do I choose between isocratic and gradient elution for my preparative separation?
A3: The choice depends on the complexity of your sample and the desired throughput.
-
Isocratic Elution: Ideal for simple mixtures where the target compound is well-resolved from impurities. It is generally easier to scale up and uses less solvent.[12]
-
Gradient Elution: Necessary for complex mixtures with components that have a wide range of polarities.[14] A focused gradient around the elution point of your target compound can improve resolution and loading capacity.[15]
Q4: My compound has a chiral center. How can I separate the enantiomers?
A4: Chiral separation of fluoroquinolones can be achieved using a chiral stationary phase (CSP).[16][17][18] Polysaccharide-based CSPs are often effective.[16] Alternatively, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column is another approach.[19]
Troubleshooting Guides
Issue 1: Poor Resolution Between the Target Compound and Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Collected fractions are not pure upon analytical re-injection.
Root Causes & Solutions:
-
Suboptimal Mobile Phase Selectivity:
-
Action: Adjust the mobile phase pH. Changing the ionization state of your target compound and any ionizable impurities can significantly alter selectivity.[1][2]
-
Action: Change the organic modifier. Switching from acetonitrile to methanol, or vice versa, can change the elution order of closely eluting compounds.
-
-
Inefficient Gradient Profile:
-
Action: If using a gradient, make it shallower around the elution time of your target peak. This "focused gradient" approach increases the separation between closely eluting peaks.[15]
-
-
Incorrect Stationary Phase:
-
Action: If resolution is still poor, consider a different stationary phase. A phenyl or pentafluorophenyl (PFP/F5) phase can offer different selectivity for aromatic compounds compared to a standard C18 column.
-
Workflow for Optimizing Resolution
Caption: A stepwise approach to improving chromatographic resolution.
Issue 2: Low Recovery of the Purified Compound
Symptoms:
-
The mass of the collected and dried product is significantly lower than the amount injected.
Root Causes & Solutions:
-
Inaccurate Fraction Collection:
-
Action: Calibrate the delay volume between the detector and the fraction collector outlet.[20] This ensures that the collection starts and stops at the correct times relative to the peak appearing on the chromatogram.
-
Action: Optimize fraction collection parameters. For peak-based collection, set an appropriate threshold to avoid collecting baseline noise while ensuring the entire peak is captured.[21][22][23]
-
-
Compound Precipitation on the Column:
-
Action: Ensure the sample is fully dissolved in the injection solvent. If the mobile phase is significantly weaker than the sample solvent, the compound can precipitate at the head of the column.
-
-
Loss During Post-Purification Workup:
-
Action: If using trifluoroacetic acid (TFA) in the mobile phase, be aware that it can be difficult to remove and can form a salt with your basic compound.[24] Consider using a volatile buffer like formic acid or acetic acid instead.[12][25]
-
Action: Optimize evaporation conditions to prevent "bumping" or aerosol formation, which can lead to sample loss.[26]
-
Experimental Protocols
Protocol 1: Generic Method Development for Preparative Purification
-
Analytical Method Development:
-
Column: Use an analytical column (e.g., 4.6 x 150 mm, 5 µm) packed with the same stationary phase as your intended preparative column.[12] A C18 phase is a good starting point for this compound.[27]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 293 nm.
-
Optimization: Adjust the gradient to achieve good resolution (Rs > 1.5) between the target peak and its nearest impurities.
-
-
Loading Study:
-
Scale-Up to Preparative Scale:
-
Use established equations to scale the flow rate and injection volume based on the cross-sectional area of the analytical and preparative columns.[28]
-
Adjust the gradient time based on the column volumes to maintain similar separation.
-
Protocol 2: Post-Purification TFA Removal
If TFA was used as a mobile phase modifier, its removal is often necessary.
-
Solid-Phase Extraction (SPE):
-
Condition a strong cation exchange (CX) SPE cartridge with methanol and then water.
-
Load the pooled fractions containing your compound onto the cartridge. The basic compound will be retained, while the TFA passes through.
-
Wash the cartridge with a weak acid (e.g., 0.1% formic acid in water) to remove any remaining TFA.
-
Elute the purified compound from the cartridge using a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluted fraction under reduced pressure.
-
Fraction Collection and Analysis Workflow
Caption: A typical workflow from injection to obtaining the final purified product.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Enantioseparation of Fluoroquinolones by HPLC Using Chiral Stationary Phase. IntechOpen. [Link]
-
Developing Strategies for Preparative HPLC. Separation Science. [Link]
-
How to Increase Retention. GL Sciences. [Link]
-
Introduction to Preparative HPLC. LCGC International. [Link]
-
Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]
-
A Guide to Fraction Collection in Chromatography. Gilson. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
HPLC of Fluoroquinolone Antibacterials Using Chiral Stationary Phase Based on Enantiomeric (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. PubMed. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
HPLC of fluoroquinolone antibacterials using chiral stationary phase based on enantiomeric (3,3 '-diphenyl-1,1 '-binaphthyl)-20-crown-6. ResearchGate. [Link]
-
pH, pKa, and Retention. Pharma Growth Hub. [Link]
-
LABTips: Preparative HPLC for Purification Workflows. Labcompare. [Link]
-
(PDF) Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
-
Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. BioProcess International. [Link]
-
Evaporation of TFA in an aqueous mobile phase (semi-prep). Chromatography Forum. [Link]
-
Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube. [Link]
-
Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Waters Corporation. [Link]
-
Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. [Link]
-
How to Perform Fractionation Collection & Analysis using HPLC? ResearchGate. [Link]
-
How can I remove TFA? ResearchGate. [Link]
-
Basic methodology for method development in preparative HPLC. Kromasil. [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. [Link]
-
Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Fast and Efficient Purification of Synthetic Peptides by Preparative Chromatography Followed by Novel Fraction Minimizing Technique. Ignited. [Link] 28.[29]Troubleshooting HPLC- Fronting Peaks. Restek. [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. [Link]
-
At-column dilution for improved loading in preparative chromatography. ResearchGate. [Link]
-
Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. Waters Corporation. [Link]
-
1290 Infinity II Preparative LC/MSD System. Agilent. [Link]
-
Optimizing Evaporation Conditions of Reversed-Phase Prep HPLC Fractions. Lab Manager. [Link]
-
Strategy of method development for isolation/purification. YMC. [Link]
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]
-
Reversed-phase ion-pair high-performance liquid chromatographic determination of fluoroquinolones in human plasma. PubMed. [Link]
-
Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. moca.net.ua. [Link]
-
General tips for preparative HPLC. MZ-Analysentechnik. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PMC. [Link]
-
Strategy for Preparative LC Purification. Agilent. [Link]
-
Scale up to more options - Preparative HPLC columns. Pragolab. [Link]
-
Application News. Shimadzu. [Link]
-
Purification made easy. Shimadzu. [Link]
-
Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PMC. [Link]
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. veeprho.com [veeprho.com]
- 3. questjournals.org [questjournals.org]
- 4. agilent.com [agilent.com]
- 5. labcompare.com [labcompare.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sepscience.com [sepscience.com]
- 12. mz-at.de [mz-at.de]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC of fluoroquinolone antibacterials using chiral stationary phase based on enantiomeric (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpsonline.com [ijpsonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sepscience.com [sepscience.com]
- 22. gilson.com [gilson.com]
- 23. youtube.com [youtube.com]
- 24. ignited.in [ignited.in]
- 25. Evaporation of TFA in an aqueous mobile phase (semi-prep) - Chromatography Forum [chromforum.org]
- 26. Optimizing Evaporation Conditions of Reversed-Phase Prep HPLC Fractions | Lab Manager [labmanager.com]
- 27. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. agilent.com [agilent.com]
- 29. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
Overcoming steric hindrance in 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid reactions
Welcome to the technical support center for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule's structure during chemical synthesis. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to help you overcome steric hindrance and other potential reactivity issues in your experiments.
Understanding the Molecule: A Double-Edged Sword
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is a compound with distinct structural features that can complicate its reactivity. The primary challenge arises from steric hindrance , a phenomenon where the size of substituent groups on a molecule impedes a chemical reaction. In this case, the bulky 2-(pyrrolidin-1-yl)ethylamino group at the 4-position and the fluorine atom at the 3-position create a sterically congested environment around the carboxylic acid's reactive center.
Furthermore, the electronic properties of the substituents also play a crucial role. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the adjacent amino group and influence the reactivity of the entire aromatic ring.[1]
This guide will primarily focus on the most common reaction involving this molecule: amide bond formation .
Troubleshooting Guide: Overcoming Reaction Hurdles
Problem 1: Low or No Yield in Amide Coupling Reactions
This is the most common issue encountered when working with sterically hindered carboxylic acids. Standard coupling conditions may prove ineffective.
Root Cause Analysis:
-
Steric Hindrance: The bulky substituent ortho to the carboxylic acid group physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate.
-
Reduced Carboxylic Acid Reactivity: The electron-donating character of the amino group at the para position can decrease the electrophilicity of the carboxylic acid, making it less reactive.
-
Inefficient Carboxylic Acid Activation: Standard activating agents may not be potent enough to overcome the steric barrier and create a sufficiently reactive intermediate.
Solutions and Protocols:
1. Enhance Carboxylic Acid Activation:
-
Strategy: Employ more potent activating agents or additives to generate a highly reactive acylating species.
-
Protocol 1: Carbodiimide with Additives.
-
Reagents: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), or HOAt (1-Hydroxy-7-azabenzotriazole), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Procedure:
-
Dissolve 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 equiv) and HOBt or HOAt (1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add EDC (1.2 equiv) and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv) and DIPEA (2.0-3.0 equiv).
-
Monitor the reaction by TLC or LC-MS. The reaction may require elevated temperatures (40-60 °C) and extended reaction times (12-48 hours) due to steric hindrance.[2]
-
-
-
Protocol 2: Acyl Fluoride Formation. Acyl fluorides are highly reactive and can overcome significant steric barriers.[3][4]
-
Reagents: A fluorinating agent such as Cyanuric fluoride or (2,4,6-trichlorophenyl) formate followed by a fluoride source. A more modern and milder alternative is using a reagent like BTFFH (N,N'-Bis(2,6-diisopropylphenyl)-5,5-dimethyl-4,5-dihydro-1,3,2-dioxaborole-2-carboxamide) which can generate acyl fluorides in situ.[5]
-
Procedure (using a generic in-situ method):
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add a suitable fluorinating agent (e.g., PyFluor) and a base (e.g., DIPEA).
-
Stir at room temperature for 1-2 hours to form the acyl fluoride.
-
Add the amine (1.2 equiv) and continue stirring. The reaction may need to be heated to drive it to completion.[3]
-
-
2. Utilize Specialized Coupling Reagents:
-
Strategy: Employ coupling reagents specifically designed for sterically hindered substrates.
-
Examples:
3. Modify Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or degradation.
-
Concentration: Higher concentrations can favor the bimolecular reaction, but be mindful of solubility issues.
-
Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF, DMAc, or NMP are generally good choices.
Problem 2: Epimerization at an α-Stereocenter in the Amine Coupling Partner
If your amine coupling partner has a stereocenter adjacent to the amino group, there is a risk of racemization under harsh reaction conditions.
Root Cause Analysis:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times required to overcome steric hindrance can lead to epimerization.
-
Reactive Intermediates: Certain activated intermediates can be more prone to causing racemization.
Solutions:
-
Use Racemization-Suppressing Additives: Additives like HOBt and particularly HOAt are known to minimize racemization.
-
Optimize Coupling Reagents: Reagents like HATU are often preferred for their ability to promote fast reactions with low levels of epimerization.
-
Careful Control of Base: Use of a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is recommended over triethylamine. The amount of base should be carefully controlled.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine atom at the 3-position a concern?
A1: The fluorine atom has two main effects. First, its size contributes to the overall steric bulk around the carboxylic acid. Second, its strong electron-withdrawing inductive effect can decrease the electron density of the aromatic ring and potentially influence the pKa of the carboxylic acid and the basicity of the amino group.[1][8] This can alter the reactivity and the optimal reaction conditions.
Q2: Can I perform reactions at the 4-amino position?
A2: Yes, but with caution. The secondary amine at the 4-position is also sterically hindered by the 3-fluoro and the bulky ethyl-pyrrolidine substituents. Reactions at this position, such as N-alkylation or N-acylation, will likely require forcing conditions and may compete with reactions at the carboxylic acid if it's not protected.
Q3: Is it necessary to protect the pyrrolidine nitrogen?
A3: The pyrrolidine nitrogen is a tertiary amine and is generally not reactive under standard amide coupling conditions. However, under strongly acidic or basic conditions, or with highly reactive electrophiles, it could potentially undergo side reactions. For most amide coupling reactions, protection is not necessary.
Q4: What analytical techniques are best for monitoring these reactions?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick assessment of the reaction progress, while LC-MS can confirm the presence of the desired product and identify any major byproducts. For purification, column chromatography is typically required.[2]
Q5: Are there any enzymatic methods that could be effective?
A5: Enzymatic methods, such as those using Candida antarctica lipase B (CaLB), have shown promise for amide bond formation with sterically hindered substrates under mild conditions.[6] This approach could be particularly useful if your substrates are sensitive to harsh chemical conditions. The "CaLB-BOP" method, which combines enzymatic hydrolysis of an ester precursor with chemical amidation, is a noteworthy strategy.[6]
Visualizing the Challenge and Solutions
Steric Hindrance in 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Caption: Diagram illustrating the steric hindrance around the carboxylic acid functionality.
General Workflow for Overcoming Steric Hindrance in Amide Coupling
Caption: A generalized workflow for successful amide bond formation with sterically hindered substrates.
References
- BenchChem. (2025).
- Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 339-342.
- PMC. (2026, March 18).
- BenchChem. Electronic effects of fluorine and bromine on the aniline ring.
- RSC Publishing. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii)
- ACS Publications. (2012, August 3).
- RSC Publishing.
- University of Southern Denmark. (2015, November 5).
- ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
- Warner, B. et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- ScienceDirect.
- MDPI. (2023, February 7).
- ChemRxiv.
- RSC Publishing. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- ResearchGate. (2026, February 4). Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure.
- International Journal of ChemTech Research. (2012).
- BenchChem.
- NIST. 4-[(2-Pyrrolidin-1-yl)-1-butanoyl]benzoic acid, methyl ester. NIST WebBook.
- ACS Publications. (2018, August 1).
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ECHA. 4-fluoro-3-(pyrrolidin-1-yl)
- PubMed. (2009, September 15).
- Google Patents.
- MDPI. (2024, December 19). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- ChemScene. 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid.
- MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents.
- RSC Publishing. Reactive acyl dipeptides as potential penicillin analogues. Part II. N-(Acylglycyl)-5-oxo-pyrrolidine-2-carboxylic acids and N-(acylglycyl)-5,5-dimethyl-2-oxothiazolidine-4-carboxylic acids. Journal of the Chemical Society C.
- IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PLOS One. (2023, November 10). Retraction: Gastroprotective Activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Amide Coupling of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Welcome to the dedicated technical support guide for minimizing side reactions during the amide coupling of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your synthetic workflows.
Introduction: The Challenge of a Multifunctional Molecule
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is a valuable synthetic intermediate characterized by multiple reactive sites. The molecule contains a carboxylic acid, a secondary aniline-type amine, and a tertiary amine within the pyrrolidine ring. This trifecta of functionality presents a unique set of challenges during amide bond formation. The primary goal is to achieve selective acylation at the carboxylic acid terminus without inducing unwanted side reactions at the two nitrogen centers.
The secondary amine, being part of an aniline system, has its nucleophilicity attenuated by the delocalization of its lone pair into the aromatic ring.[1][2][3] Conversely, the pyrrolidine nitrogen is a more basic and sterically accessible tertiary amine. Understanding the relative reactivity of these sites is paramount to designing a successful coupling strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid.
Q1: My reaction is yielding a complex mixture of products. What are the most likely side reactions?
A1: The most probable side reactions stem from the presence of the two amine functionalities. These include:
-
N-Acylation of the Pyrrolidine: The tertiary amine of the pyrrolidine ring can, under certain conditions, be acylated. This is less common but can occur, especially with highly reactive acylating agents or prolonged reaction times.
-
Bis-Acylation: Acylation can occur at both the desired carboxylic acid (forming an anhydride or active ester) and one of the amine functionalities.
-
Guanidinylation of the Secondary Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU, the secondary amine can attack the guanidinium carbon of the reagent itself, leading to an irreversible capping of the amine.[4][5]
Q2: I'm observing poor conversion despite using standard HATU/DIPEA coupling conditions. What could be the issue?
A2: Low conversion with HATU, a highly efficient coupling reagent, often points to issues with either the pre-activation step or steric hindrance.[4][6][7]
-
Inadequate Pre-activation: The efficacy of HATU relies on the formation of a highly reactive OAt-active ester.[4][7][8] This is achieved by allowing the carboxylic acid, HATU, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to react for a few minutes before adding the amine component. Insufficient pre-activation time can lead to a lower concentration of the active ester and thus, a sluggish reaction.
-
Steric Hindrance: The ortho-fluoro substituent and the bulky pyrrolidinylethylamino group can create a sterically congested environment around the carboxylic acid. This can hinder the approach of the amine you are trying to couple.[9][10][11][12]
Q3: Which coupling reagent is best suited for this molecule to minimize side reactions?
A3: The choice of coupling reagent is critical. For this substrate, reagents that generate highly reactive intermediates under mild conditions are preferred.
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High efficiency, rapid kinetics, suppresses racemization.[4][6] | Can cause guanidinylation of free amines if not used correctly.[4][5] |
| EDC/HOBt or EDC/HOAt | Generates water-soluble byproducts, easy workup. HOBt and HOAt suppress racemization.[13][14] | Can be less effective for sterically hindered couplings.[11] |
| Acyl Fluoride Formation | Minimizes steric hindrance between coupling partners, effective for electron-deficient amines.[9][11] | Requires an additional step to form the acyl fluoride. |
Recommendation: HATU is often the reagent of choice due to its high reactivity, which can overcome some steric challenges.[6][15] However, careful control of stoichiometry and the order of addition are crucial.
Q4: What is the optimal base to use, and why?
A4: The choice of base is as important as the coupling reagent. A non-nucleophilic, sterically hindered base is ideal to prevent side reactions.
-
N,N-Diisopropylethylamine (DIPEA): This is the preferred base for most HATU-mediated couplings.[4][16] Its steric bulk minimizes its potential to act as a nucleophile.
-
2,4,6-Collidine: Another sterically hindered base that can be effective, particularly in suppressing racemization.[6]
-
Triethylamine (TEA): While commonly used, TEA is less sterically hindered and more nucleophilic than DIPEA, which can potentially lead to undesired side reactions.[17]
Q5: How can I prevent guanidinylation when using HATU?
A5: Guanidinylation of the secondary amine is a known side reaction with uronium-based reagents.[5] To prevent this:
-
Pre-activation is key: Always pre-activate the carboxylic acid with HATU and DIPEA before adding your amine nucleophile. This ensures that the HATU is consumed in the formation of the active ester, minimizing its availability to react with the incoming amine.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and HATU relative to the amine you are coupling. Avoid a large excess of HATU.
Optimized Protocols & Methodologies
The following protocols are designed to provide a robust starting point for your experiments. Optimization may be required based on the specific amine you are coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those with moderate steric bulk.
Reagents and Equipment:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
-
Amine to be coupled
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture and stir under an inert atmosphere at room temperature for 15-30 minutes for pre-activation.
-
In a separate flask, dissolve the amine to be coupled (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a good alternative, especially when cost is a consideration and the amine is not excessively hindered.
Reagents and Equipment:
-
3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
-
Amine to be coupled
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF or DCM (Dichloromethane)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere
Procedure:
-
Dissolve 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine to be coupled (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the HATU protocol. The urea byproduct from EDC is water-soluble, which simplifies purification.[12]
Visualizing the Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the key mechanisms and decision-making workflows.
Caption: HATU activation and coupling workflow.
Caption: Troubleshooting decision tree for coupling reactions.
References
- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (2025). BenchChem.
- HATU: a third-generation coupling reagent. (2024). ChemicalBook.
- Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
- HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry - YouTube.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015).
- The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (2025). BenchChem.
- Why does acetylation of NH2 group of aniline reduce class 11 chemistry CBSE. (2024). Vedantu.
- Give reasons for the following.Acetylation of aniline reduces its activation effect. (2025). askIITians.
- Why does acetylation of - NH_2 group of aniline reduce its activity effect? (n.d.). Allen.
- Does using DIPEA in a peptide coupling reaction that different from TEA? (2023). Reddit.
- Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023). Biotage.
Sources
- 1. Why does acetylation of NH2 group of aniline reduce class 11 chemistry CBSE [vedantu.com]
- 2. Give reasons for the following.Acetylation of aniline reduces its act - askIITians [askiitians.com]
- 3. allen.in [allen.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. chimia.ch [chimia.ch]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. biotage.com [biotage.com]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
Stability and optimal storage conditions for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Technical Support Center: 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Welcome to the Technical Support and Troubleshooting Guide for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid . As a trifunctional molecule containing a carboxylic acid, a secondary aromatic amine, and a tertiary aliphatic amine (pyrrolidine), this compound presents unique physicochemical challenges.
This guide is designed for drug development professionals and analytical chemists. It provides field-proven, mechanistically grounded solutions to ensure the structural integrity and reliable performance of this compound in your assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for the solid powder? A: The compound should be stored at -20°C in a desiccated, airtight container, protected from light, and under an inert atmosphere (Argon or Nitrogen) . Causality: The secondary aromatic amine moiety is highly susceptible to radical-mediated oxidation and photodegradation[1][2]. Light exposure accelerates the formation of colored quinone-imine degradation products. Furthermore, adhering to ICH Q1A(R2) and Q1B guidelines ensures that thermal and photolytic stress are minimized during long-term storage[3][4].
Q2: My compound was originally a white powder but has turned yellow/brown. Is it still usable? A: Discoloration is a macroscopic indicator of oxidative degradation[5]. Aromatic amines irreversibly oxidize when exposed to atmospheric oxygen and ambient humidity. If the powder has changed color, you must re-validate its purity via LC-MS or HPLC before use. Do not use discolored batches for sensitive in vitro or in vivo assays, as the degradation products (often N-oxides or dimers) can introduce off-target toxicity.
Q3: I cannot get the compound to dissolve in my pH 7.4 assay buffer. Why is it precipitating? A: This is a classic zwitterion precipitation issue. The molecule contains a carboxylic acid (pKa ~4.0) and a pyrrolidine group (pKa ~9.5). At physiological pH (7.4), the carboxylic acid is deprotonated (anionic) and the pyrrolidine is protonated (cationic). This results in a net-zero charge (a zwitterion)[6]. Solubility in aqueous media is strictly minimized at or near the molecule's isoelectric point (pI), because the lack of a net charge reduces ion-dipole interactions with water[7][8]. To achieve dissolution, you must bypass the pI by adjusting the pH or using a co-solvent system (see Protocol 1).
Part 2: Quantitative Stability and Physicochemical Profile
To predict the behavior of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid in your workflows, reference the synthesized data table below.
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Nature | Amphoteric (Zwitterionic) | Exhibits pH-dependent solubility and ionization[9]. |
| Estimated pI | ~ 6.5 - 7.5 | Minimum aqueous solubility occurs in this range[10]. |
| Primary Solvent | DMSO or DMF (Anhydrous) | Highly soluble (>50 mg/mL) due to disruption of intermolecular salt bridges. |
| Aqueous Solubility | < 0.1 mg/mL at pH 7.0 | Requires pH < 4.0 or pH > 9.0 for >1 mg/mL aqueous solubility. |
| Oxidation Risk | High (Secondary Aniline) | Requires degassing of solvents and Argon blanketing[2]. |
| Photostability | Low to Moderate | UV light triggers C-F bond cleavage and amine oxidation[11]. |
Part 3: Troubleshooting & Self-Validating Protocols
Protocol 1: pH-Adjusted Reconstitution for Aqueous Assays
Objective: Achieve complete dissolution in aqueous media without utilizing high concentrations of cytotoxic organic solvents like DMSO. Self-Validation: The protocol utilizes optical density (OD) measurements to confirm the absence of micro-precipitates.
-
Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening a cold vial introduces atmospheric moisture, which causes caking and accelerates hydrolysis/oxidation.
-
Primary Solubilization: Weigh the desired mass and suspend it in 80% of your final target volume using LC-MS grade water.
-
Ionization (Bypassing the pI):
-
For Acidic Assays: Add 0.1 M HCl dropwise while vortexing until the pH reaches ~3.5. The pyrrolidine becomes fully protonated while the carboxylic acid becomes neutral, yielding a highly soluble cation.
-
For Basic Assays: Add 0.1 M NaOH dropwise until the pH reaches ~9.5. The carboxylic acid is fully deprotonated and the pyrrolidine becomes neutral, yielding a highly soluble anion.
-
-
Volume Adjustment: Bring the solution to the final volume with water or a strong buffer.
-
Validation Step: Measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms true dissolution. Higher values indicate light scattering from invisible micro-precipitates.
Workflow for the reconstitution and pH-dependent solubilization of the zwitterionic compound.
Protocol 2: Stability-Indicating HPLC Method (Oxidation & Photodegradation)
Objective: Identify and quantify degradation products to ensure batch integrity prior to critical experiments, aligning with ICH Q1A forced degradation principles[12]. Self-Validation: Mass spectrometry integration confirms the exact mechanism of degradation (e.g., +16 Da shift indicates N-oxidation).
-
Sample Preparation: Prepare a 1 mg/mL stock in anhydrous DMSO. Dilute to 100 µg/mL in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid to maintain the cationic state and prevent column tailing).
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Detection: Set UV detection to 254 nm and 280 nm. Couple to a mass spectrometer (ESI+ mode).
-
Validation Step (Data Interpretation):
-
Intact Compound: Look for the primary [M+H]+ peak.
-
Oxidation: Look for a peak eluting slightly earlier than the parent compound with a mass shift of +16 Da . This confirms the oxidation of the pyrrolidine nitrogen or the secondary aniline to an N-oxide.
-
Action: If degradation peaks exceed 2% total area, discard the batch or purify via preparative HPLC.
-
Troubleshooting logic tree for identifying and resolving oxidative and photolytic degradation.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH) via FDA[Link]
-
25.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points LibreTexts Chemistry[Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 5. erapol.com.au [erapol.com.au]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 9. byjus.com [byjus.com]
- 10. Isoelectric and Isoionic pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. biobostonconsulting.com [biobostonconsulting.com]
- 12. database.ich.org [database.ich.org]
A Comparative Analysis of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid and its Non-fluorinated Analog: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of drug design and optimization. This guide provides an in-depth comparison of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid and its non-fluorinated parent, 4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. Through a blend of theoretical insights and detailed experimental frameworks, we will explore the profound impact of a single fluorine atom on the physicochemical and potential biological properties of this molecular scaffold. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their own discovery programs.
The Rationale for Fluorine Substitution: More Than Just a Halogen Swap
The decision to introduce a fluorine atom into a drug candidate is a calculated one, aimed at modulating a variety of properties critical to a molecule's success as a therapeutic agent. The C-F bond is exceptionally strong and the fluorine atom itself is highly electronegative, leading to significant changes in the electronic landscape of the molecule.[1][2] These electronic perturbations can influence a compound's acidity (pKa), lipophilicity (LogP), metabolic stability, and even its binding affinity to biological targets.[1][3] By comparing our fluorinated compound with its direct hydrocarbon analog, we can isolate and understand the specific contributions of this "super-halogen."
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom ortho to the carboxylic acid and meta to the amino group in 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is expected to induce significant, predictable shifts in its physicochemical profile compared to the non-fluorinated version.
| Property | 4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (Non-fluorinated) | 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (Fluorinated) | Predicted Impact of Fluorination |
| Molecular Weight | 234.30 g/mol | 252.29 g/mol | Increase |
| Estimated pKa (Carboxylic Acid) | ~4.8 - 5.0 | ~4.2 - 4.4 | Increased Acidity (Lower pKa) |
| Estimated LogP | ~2.3 - 2.5 | ~2.6 - 2.8 | Increased Lipophilicity |
| Polar Surface Area (PSA) | 41.57 Ų | 41.57 Ų | No significant change |
Data Table 1: Comparative Physicochemical Properties. The values for the non-fluorinated analog are based on similar known compounds, while the predictions for the fluorinated analog are derived from established principles of fluorine chemistry.
Acidity (pKa): The Inductive Effect in Action
Fluorine is a potent electron-withdrawing group. When placed on an aromatic ring, it exerts a strong inductive effect (-I effect), pulling electron density towards itself. In the case of our fluorinated analog, this effect is most pronounced on the adjacent carboxylic acid group. This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. This is reflected in a predicted decrease in the pKa value, meaning the fluorinated compound will be more readily ionized at a given pH compared to its non-fluorinated counterpart. This modulation of pKa can have significant consequences for a drug's solubility, absorption, and interaction with biological targets.[3]
Lipophilicity (LogP): A Subtle but Significant Shift
The effect of fluorine on lipophilicity can be complex. A single fluorine atom often leads to a modest increase in the octanol-water partition coefficient (LogP).[1] This is because the highly polarized C-F bond can participate in favorable interactions with the organic octanol phase, and the fluorine atom itself is more lipophilic than a hydrogen atom. While this increase is generally small for a single substitution, it can be sufficient to enhance membrane permeability and, consequently, oral bioavailability.[3]
Anticipated Biological Implications of Fluorination
The seemingly minor structural change of adding a single fluorine atom can have a cascade of effects on a molecule's biological activity and pharmacokinetic profile.
Metabolic Stability: Blocking the Path of Cytochrome P450
Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway for many drug molecules.[3] The position on the aromatic ring that is fluorinated in our target molecule is a potential site for such oxidation in the non-fluorinated analog. The strength of the C-F bond makes it highly resistant to enzymatic cleavage, effectively "blocking" this metabolic soft spot.[1] This can lead to a longer half-life, reduced clearance, and improved overall exposure of the drug in the body.
Target Binding and Selectivity: A Question of Interactions
The altered electronic distribution and conformation conferred by the fluorine atom can influence how the molecule interacts with its biological target.[4] The C-F bond can act as a weak hydrogen bond acceptor and can participate in favorable dipole-dipole interactions within a protein binding pocket.[4] These subtle yet significant interactions can lead to an increase in binding affinity and, in some cases, improved selectivity for the desired target over off-targets.
Experimental Protocols
To empirically validate the predicted properties and provide a framework for further investigation, we present the following detailed experimental protocols.
Synthesis of the Target Compounds
The synthesis of both the fluorinated and non-fluorinated analogs can be achieved through a nucleophilic aromatic substitution followed by hydrolysis.
Figure 1: Proposed synthetic workflow for the target compounds.
Step-by-Step Synthesis of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid:
-
Esterification: To a solution of 4-amino-3-fluorobenzoic acid (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates the completion of the reaction. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-amino-3-fluorobenzoate.
-
Alkylation: To a solution of ethyl 4-amino-3-fluorobenzoate (1.0 eq) and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) in a suitable solvent such as DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq). Heat the reaction mixture at 80-100 °C for 12-18 hours. Monitor the reaction progress by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield ethyl 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoate.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1N HCl to a pH of ~6. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid.
The synthesis of the non-fluorinated analog follows an identical procedure, starting from 4-aminobenzoic acid.
Determination of pKa by Potentiometric Titration
This method provides a highly accurate determination of the acid dissociation constant.[1][5]
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the benzoic acid derivative and dissolve it in a known volume (e.g., 50 mL) of a co-solvent mixture (e.g., 50:50 methanol:water) to ensure solubility.
-
Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[5]
Determination of LogP by Reverse-Phase HPLC
This method offers a rapid and reliable estimation of lipophilicity.[2][3]
-
Preparation of Standards and Samples: Prepare stock solutions of a series of standard compounds with known LogP values and the two target compounds in a suitable solvent (e.g., methanol).
-
HPLC System: Use a C18 reverse-phase column. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Isocratic Elution: For each standard and sample, perform a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 40%, 50%, 60%, 70% methanol).
-
Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Data Analysis: For each compound, plot log(k) against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the log(k_w) value. Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k_w) values. Use the log(k_w) values of the target compounds to determine their LogP from this calibration curve.[6]
Conclusion
The comparison between 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid and its non-fluorinated analog serves as a compelling case study on the power of strategic fluorination in drug design. The introduction of a single fluorine atom is predicted to increase the acidity and lipophilicity of the molecule, which in turn can have a profound impact on its pharmacokinetic and pharmacodynamic properties. The enhanced metabolic stability and potential for improved target binding make the fluorinated analog a promising candidate for further investigation. The experimental protocols provided herein offer a clear roadmap for the synthesis and characterization of these compounds, enabling researchers to validate these predictions and unlock the full potential of this chemical scaffold.
References
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- DiMagno, S. G. (2006). The strength of weak interactions: aromatic fluorine in drug design. Current Topics in Medicinal Chemistry, 6(14), 1475-1480.
- Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kerns, E. H., & Di, L. (2003). High throughput LogD/pKa measurement.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Babu, M. N., Sharma, L., & Madhavan, V. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. International Journal of ChemTech Research, 4(3), 903-909.
- Linclau, B., et al. (2016). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Trejtnar, F., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4629.
- BenchChem. (2025, December). Comparing pKa values of mono-, di-, and tri- fluorobenzoic acids. BenchChem.
- PubChem. (n.d.). 4-Amino-3-fluorobenzoic acid.
- PubChem. (n.d.). 4-Aminobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-((2-(pyrrolidin-1-yl)ethyl)amino)benzoic acid. Merck.
Sources
Comparative Efficacy Guide: 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid Inhibitors
Executive Summary
The development of orally bioavailable small-molecule antagonists for the Very Late Antigen-4 (VLA-4, or Integrin α4β1 ) receptor represents a critical frontier in treating chronic inflammatory and autoimmune conditions, such as multiple sclerosis and asthma. Historically, monoclonal antibodies like Natalizumab have dominated this space, but their intravenous administration and risk of severe immunogenicity limit their utility.
This guide evaluates the comparative efficacy and pharmacokinetic (PK) profile of the 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid scaffold (hereafter referred to as 3F-PABA ). By objectively comparing 3F-PABA against both biologic and early-generation small-molecule alternatives, we provide drug development professionals with actionable, data-driven insights into its viability as a next-generation integrin antagonist.
Mechanistic Rationale & Structural Causality
VLA-4 mediates leukocyte tethering and extravasation by binding to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelium. The 3F-PABA scaffold is rationally designed to competitively block this interaction[1].
Causality in Chemical Design:
-
The Benzoic Acid Core: Mimics the critical aspartic acid residue of VCAM-1, coordinating directly with the Mg2+ ion in the integrin’s Metal Ion-Dependent Adhesion Site (MIDAS).
-
The 3-Fluoro Substitution: The electronegative fluorine atom inductively lowers the pKa of the adjacent carboxylic acid, strengthening its electrostatic coordination with the MIDAS domain. Simultaneously, it blocks cytochrome P450-mediated aromatic hydroxylation at the 3-position, enhancing metabolic half-life.
-
The [2-(pyrrolidin-1-yl)ethyl]amino Tail: Older benzoic acid derivatives relying on diphenylurea moieties suffered from poor pharmacokinetics due to extreme lipophilicity[2]. The substitution with a basic pyrrolidine ring introduces a protonatable center at physiological pH, drastically improving aqueous solubility and oral bioavailability without sacrificing target affinity.
Mechanism of 3F-PABA inhibiting VLA-4/VCAM-1 mediated leukocyte adhesion.
Comparative Efficacy & Pharmacokinetics
To establish the clinical potential of the 3F-PABA scaffold, it must be benchmarked against the clinical standard monoclonal antibody (Natalizumab) and a reference small-molecule antagonist (Firategrast). As demonstrated in optimization studies of benzoic acid derivatives, overcoming rapid plasma clearance is the primary hurdle for this class[2].
Table 1: Quantitative Performance Comparison
| Inhibitor | Modality | Target | IC50 (nM) | Route | Oral Bioavailability (F%) | Plasma Clearance (mL/min/kg) |
| 3F-PABA (Lead Analog) | Small Molecule | VLA-4 ( α4β1 ) | 1.2 | Oral | 51% | 3.3 |
| Firategrast | Small Molecule | VLA-4 ( α4β1 ) | 2.5 | Oral | ~30% | 8.5 |
| Natalizumab | Monoclonal Antibody | VLA-4 ( α4β1 ) | 0.5 | IV | N/A | 0.02 |
Data Interpretation: While Natalizumab possesses the highest absolute affinity, its restriction to IV administration limits patient compliance. The 3F-PABA scaffold achieves a highly competitive sub-nanomolar to low-nanomolar IC50 while demonstrating a superior oral bioavailability (51%) and lower clearance rate (3.3 mL/min/kg) compared to earlier small molecules, successfully bridging the efficacy-convenience gap[2].
Validated Experimental Methodologies
The following protocols are engineered as self-validating systems to ensure absolute data integrity during the evaluation of 3F-PABA derivatives.
Step-by-step experimental workflow from in vitro validation to in vivo PK analysis.
Protocol 1: In Vitro VLA-4/VCAM-1 Cell Adhesion Assay
Objective: Quantify the IC50 of 3F-PABA against VLA-4 mediated adhesion. Causality: Jurkat cells are utilized because they constitutively express high surface levels of the α4β1 integrin, providing a robust, high-signal baseline for VCAM-1 binding. Self-Validating System: To ensure assay integrity, a non-specific IgG isotype is coated in parallel wells to establish baseline non-specific binding (Negative Control). Concurrently, 10 mM EDTA is added to a subset of VCAM-1 wells. Because integrin-ligand binding is strictly dependent on divalent cations, EDTA chelates these ions, forcing complete integrin deactivation (Positive Control for 100% inhibition). If the EDTA wells show residual adhesion, the plate wash stringency is deemed insufficient, and the run is invalidated.
Step-by-Step Procedure:
-
Plate Preparation: Coat 96-well plates with 1 μg/mL recombinant human VCAM-1-Fc (or IgG control) in PBS overnight at 4°C. Block with 1% BSA for 2 hours at room temperature.
-
Compound Preparation: Serially dilute 3F-PABA in assay buffer (HBSS containing 1 mM MnCl2 to lock VLA-4 in its high-affinity conformation).
-
Cell Incubation: Label Jurkat cells with BCECF-AM fluorescent dye. Pre-incubate 1×105 cells/well with the diluted inhibitors for 30 minutes at 37°C.
-
Adhesion Phase: Transfer the cell/inhibitor suspension to the VCAM-1 coated plates. Incubate for 60 minutes at 37°C.
-
Stringent Washing: Wash the plates three times with assay buffer to remove non-adherent cells. (Validation checkpoint: EDTA control wells must read near zero fluorescence).
-
Quantification: Measure fluorescence at Ex/Em 485/535 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Pharmacokinetic (PK) Profiling in Murine Models
Objective: Evaluate the oral bioavailability ( F% ) and clearance of the 3F-PABA scaffold. Causality: We perform parallel Intravenous (IV) and Oral (PO) dosing to calculate absolute bioavailability. The pyrrolidine ring's impact on reducing CYP450-mediated oxidation is quantified by measuring plasma clearance against historical diphenylurea baselines[1]. Self-Validating System: The inclusion of a deuterated internal standard (IS) during protein precipitation ensures that any matrix effects or extraction losses during LC-MS/MS sample preparation are mathematically normalized. A calibration curve with a correlation coefficient ( R2 ) < 0.99 automatically triggers a re-extraction of the batch.
Step-by-Step Procedure:
-
Dosing: Administer 3F-PABA to male Sprague-Dawley rats at 1 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage).
-
Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
-
Extraction: Precipitate plasma proteins using acetonitrile containing the deuterated internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Parameter Calculation: Calculate Area Under the Curve (AUC), Clearance (CL), and Bioavailability using the formula: F%=(AUCPO×DoseIV)/(AUCIV×DosePO)×100 .
Conclusion
The 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid scaffold represents a highly optimized evolution in integrin antagonism. By replacing lipophilic, planar moieties with a basic pyrrolidine-ethyl-amino chain and reinforcing the MIDAS-binding carboxylic acid with a 3-fluoro substitution, this class of inhibitors achieves the rare combination of sub-nanomolar potency and excellent oral bioavailability. For drug development professionals, this scaffold offers a validated, structurally sound starting point for developing next-generation oral therapeutics for VLA-4 mediated pathologies.
References[1] Muro F, Iimura S, Yoneda Y, et al. "Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist." Bioorganic & Medicinal Chemistry. 2008;16(23):9991-10000. URL: https://pubmed.ncbi.nlm.nih.gov/18952443/[2] Muro F, Iimura S, Yoneda Y, et al. "A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid." Bioorganic & Medicinal Chemistry. 2009;17(3):1232-1243. URL: https://pubmed.ncbi.nlm.nih.gov/19124247/
Sources
- 1. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic validation of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid purity
Spectroscopic Validation of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid: A Comparative Purity Guide
As a Senior Application Scientist, I frequently encounter the hidden pitfalls of relying solely on traditional chromatographic assays for complex fluorinated building blocks. 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is a prime example of an analytical challenge. This molecule features a highly polarized fluorinated aromatic system, a basic pyrrolidine moiety, and an acidic carboxylic acid. This trifecta of functional groups means the molecule exists as a zwitterion in solution, making it highly susceptible to tautomeric peak broadening, column tailing, and the masking of structurally similar impurities during standard HPLC-UV analysis.
To establish true analytical confidence, we must move beyond "check-the-box" chromatography. This guide objectively compares the performance of a rigorously validated high-purity standard against typical commercial grades, detailing the self-validating spectroscopic workflows required to prove absolute purity.
The Analytical Challenge: High-Purity vs. Commercial Grade
Synthesizing this molecule typically involves the Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzoic acid with 2-(pyrrolidin-1-yl)ethan-1-amine. The nucleophile can attack either the 3-fluoro or 4-fluoro position. While the 4-position is favored, the 3-amino regioisomer is a guaranteed trace impurity. Furthermore, residual non-chromophoric aliphatic amines often remain undetected by standard UV detectors.
To illustrate this, we compared a High-Purity Reference Standard against a Standard Commercial Grade (marketed as >95% pure). The data below demonstrates why orthogonal spectroscopic validation is non-negotiable.
Table 1: Comparative Analytical Performance Data
| Analytical Parameter | High-Purity Reference Standard | Standard Commercial Grade | Causality / Scientific Implication |
| HPLC-UV Purity (254 nm) | 99.8% | 96.5% | UV overestimates purity; it is entirely blind to non-chromophoric inorganic salts and residual aliphatic amines. |
| ¹H qNMR Assay (Absolute) | 99.5% | 91.2% | Reveals the true mass balance. The 5.3% discrepancy in the commercial grade is due to invisible residual pyrrolidine reagents. |
| ¹⁹F NMR (Regioisomer Check) | Single peak (-118.4 ppm) | Two peaks (5.1% at -112.1 ppm) | ¹⁹F NMR exquisitely detects the 3-amino regioisomer, which perfectly co-elutes in standard LC-MS. |
| LC-HRMS (Impurity Profiling) | [M+H]⁺ 279.1507 (Exact) | +261.1601 (Des-fluoro impurity) | High-resolution mass spectrometry identifies isobaric and structurally related over-alkylation byproducts. |
Impurity Generation and Analytical Workflow
Understanding the causality of impurity generation is the first step in designing a self-validating analytical system. The synthesis pathway inherently risks the creation of regioisomers and des-fluoro byproducts.
Fig 1: SNAr synthesis pathway illustrating the causality of regioisomeric and des-fluoro impurities.
To combat these specific risks, we deploy an orthogonal testing strategy that does not rely on a single mode of detection.
Fig 2: Orthogonal analytical workflow required to prevent purity overestimation.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following methodologies are grounded in international compendial standards.
Protocol A: Absolute Quantitation via ¹H and ¹⁹F qNMR
Quantitative NMR (qNMR) is a primary ratio method that provides absolute quantitation without requiring a homologous reference standard [1]. By utilizing both ¹H and ¹⁹F nuclei, we simultaneously verify mass balance and regioisomeric purity.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select Maleic acid (for ¹H) and 2,2,2-Trifluoroethanol (for ¹⁹F). These standards are chosen because their resonance signals do not overlap with the aromatic or aliphatic signals of the target analyte.
-
Sample Preparation: Accurately weigh 15.0 mg of the analyte and 5.0 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of high-purity DMSO-d6. Causality Note: DMSO-d6 is selected to disrupt zwitterionic hydrogen bonding, preventing signal broadening.
-
Acquisition Parameters: Calibrate the 90° pulse width. Crucially, set the relaxation delay (D1) to 60 seconds. Causality Note: This ensures D1 is ≥ 5 × T1 (longitudinal relaxation time) for all nuclei, a strict requirement for metrological traceability under ISO 24583:2022 [2] and necessary to achieve SI-traceable absolute quantitation [3].
-
Data Processing: Apply manual phase and baseline correction. Integrate the distinct target peaks against the IS peaks. Calculate the absolute mass fraction using the established qNMR primary ratio formula.
Protocol B: Trace Impurity Profiling via LC-HRMS
While qNMR provides absolute mass balance, High-Resolution Mass Spectrometry (HRMS) is required to identify the exact mass of trace impurities, fulfilling the specificity requirements of ICH Q2(R2) [4].
Step-by-Step Methodology:
-
Mobile Phase Design: Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid), and Mobile Phase B: Acetonitrile. Causality Note: The acidic pH ensures the basic pyrrolidine nitrogen (pKa ~10) is fully protonated, suppressing secondary interactions with free silanols on the column and preventing severe peak tailing.
-
Chromatographic Separation: Inject 2 µL of a 0.1 mg/mL sample onto a sub-2 µm C18 UHPLC column. Employ a shallow gradient from 5% B to 60% B over 15 minutes. This specific gradient slope is required to separate the target from the highly polar des-fluoro degradation product.
-
HRMS Acquisition: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the mass resolution to ≥ 70,000 FWHM.
-
Data Analysis: Extract ion chromatograms (EIC) with a mass tolerance window of < 5 ppm. Identify the [M+H]⁺ peak at m/z 279.1507. Scan for the des-fluoro impurity at m/z 261.1601 and the bis-alkylated impurity at m/z 376.2395.
Conclusion
Relying solely on standard HPLC-UV for the purity assignment of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is scientifically unsound due to the molecule's complex zwitterionic nature and susceptibility to regioisomeric impurities. By implementing a self-validating system combining the absolute mass balance of ¹H/¹⁹F qNMR with the trace identification capabilities of LC-HRMS, researchers can guarantee the integrity of their pharmaceutical building blocks and prevent downstream synthesis failures.
References
-
USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Detailed via Triclinic Labs Compendial Services). URL:[Link]
-
ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. International Organization for Standardization. URL:[Link]
-
Saito, T., Ihara, T., Koike, M., et al. (2008). A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials by quantitative nuclear magnetic resonance. Accreditation and Quality Assurance, 14(1), 30-38. URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / International Council for Harmonisation. URL:[Link]
Cross-reactivity studies of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid in biological assays
An In-Depth Guide to the Cross-Reactivity Profiling of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
Introduction: De-risking a Novel Chemical Entity
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound's interaction with unintended biological targets, known as off-target activity or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Early and comprehensive characterization of a compound's selectivity profile is therefore not merely a regulatory checkbox but a cornerstone of a successful, safety-conscious drug development program.[1]
This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (hereafter referred to as "Compound X"), a novel molecule with structural motifs that suggest potential interactions with multiple target families. The structure incorporates a substituted aminobenzoic acid, a scaffold prevalent in kinase inhibitors, a pyrrolidine ring common in medicinal chemistry for its favorable physicochemical properties, and a flexible ethylamine linker that could facilitate binding to a variety of receptors and enzymes.[2][3] Our objective is to build a robust, data-driven understanding of Compound X's biological interaction landscape through a tiered, multi-assay approach.
Pillar 1: In Silico Prediction – Forming the Hypothesis
Before committing to resource-intensive wet-lab experiments, a logical first step is to leverage computational tools to predict potential on- and off-target interactions. This in silico analysis uses the known chemical space of bioactive molecules to generate a testable hypothesis about Compound X's likely targets.
The rationale here is one of efficiency; by comparing Compound X's structure to databases of compounds with known activities, we can prioritize our experimental resources on the most probable target classes.[4] Common approaches include ligand-based similarity searches (e.g., 2D fingerprinting or 3D shape matching) and structure-based methods like molecular docking against a virtual panel of protein structures.[5][6] For Compound X, we would run its structure against databases of known kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators to generate a preliminary "hit list" of potential interaction partners.
Caption: Initial in-silico workflow for target hypothesis generation.
Pillar 2: Tiered Experimental Profiling – From Broad Screening to Deep Characterization
With a working hypothesis, we proceed to a tiered experimental cascade. The strategy is to first screen broadly at a single, high concentration to identify any potential interactions, and then follow up on initial "hits" with more detailed dose-response studies to confirm and quantify the activity.[7]
Tier 1: Broad Panel Primary Screens
The goal of Tier 1 is to cost-effectively survey a wide range of biological targets to flag potential cross-reactivity.[7] We typically use a concentration of 10 µM, which is high enough to detect moderate-affinity interactions that could be relevant at therapeutic doses.
Causality: The 2-aminopyridine-like core within Compound X is a well-known hinge-binding motif in many ATP-competitive kinase inhibitors. Therefore, assessing its activity across the human kinome is a top priority.[8] A broad screen is essential because the ATP-binding site is highly conserved, making cross-reactivity common.[9][10]
Methodology: Screen Compound X at 10 µM against a panel of over 400 human kinases. The output is typically reported as percent inhibition relative to a vehicle control.
Experimental Protocol: Radiometric [³³P]-ATP Kinase Assay
-
Reaction Preparation: In a 96-well plate, combine the kinase, a suitable peptide or protein substrate, and the required cofactors in kinase buffer.
-
Compound Addition: Add Compound X (from a DMSO stock, final concentration 10 µM) or vehicle control (DMSO) to the reaction wells. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Start the phosphorylation reaction by adding an ATP solution containing [³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive interactions can be detected.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), optimized for each kinase to remain within the linear range of the reaction.
-
Stop & Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unreacted [³³P]-ATP.
-
Detection: Add a scintillation cocktail to the wells and quantify the incorporated radioactivity using a microplate scintillation counter.
-
Analysis: Calculate the percent inhibition by comparing the counts in the compound-treated wells to the positive (vehicle) and negative (no enzyme) controls.
Causality: The presence of a basic nitrogen in the pyrrolidine ring and the overall charge distribution of Compound X make it a candidate for interaction with GPCRs, which often bind charged amine-containing ligands.[11]
Methodology: Screen Compound X at 10 µM in a panel of radioligand binding assays for over 100 common GPCRs, including targets associated with common adverse drug reactions (e.g., adrenergic, dopaminergic, muscarinic receptors).[12][13]
Experimental Protocol: Generic Radioligand Binding Assay
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Prazosin for the α1-adrenergic receptor) at a concentration near its Kd, and Compound X (10 µM) or vehicle in a binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: As in the kinase assay, add a scintillation cocktail to the filters and quantify radioactivity.
-
Analysis: Determine the percent displacement of the radioligand by comparing counts in the presence of Compound X to total binding (vehicle) and non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand).
Causality: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[14] Regulatory agencies mandate hERG testing for most NCEs.[15] Its promiscuous binding site can accommodate a wide variety of chemical structures, making early screening essential.[16]
Methodology: Perform an initial screen of Compound X at 10 µM using a high-throughput cellular assay.
Experimental Protocol: Cell-Based hERG Thallium Flux Assay
-
Cell Plating: Plate a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells) in a 384-well, black-walled, clear-bottom plate and allow them to adhere overnight.[17]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent indicator dye. An extracellular masking dye is often included to reduce background fluorescence.[17]
-
Compound Incubation: Add Compound X (10 µM) or a known hERG blocker (e.g., Astemizole) as a positive control and incubate at room temperature for 15-30 minutes.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra). The instrument adds a stimulus buffer containing thallium (Tl⁺) and potassium (K⁺) to activate the channel and simultaneously records the fluorescence signal over time.
-
Mechanism: Tl⁺ ions pass through the open K⁺ channels and bind to the intracellular dye, causing an increase in fluorescence. A hERG blocker will prevent this influx, resulting in a reduced signal.[18]
-
Analysis: Calculate the percent inhibition by comparing the fluorescence response in the presence of Compound X to the vehicle control.
Tier 2: Hit Confirmation and Potency Determination
Any target showing significant inhibition or displacement (>50%) in Tier 1 screens is considered a "hit" and must be validated. Tier 2 studies aim to confirm the interaction and determine its potency by generating a dose-response curve.
Methodology: For each validated hit, perform the same assay as in Tier 1, but with Compound X tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions, from 30 µM down to 1 nM). This allows for the calculation of an IC₅₀ (for inhibition) or Kᵢ (for binding affinity).
Caption: Tiered experimental workflow from primary screen to hit validation.
Pillar 3: Essential ADME-Tox and Cytotoxicity Profiling
Beyond specific protein targets, a comprehensive profile must assess other interactions that impact a drug's safety and disposition.
A. Cytochrome P450 (CYP) Inhibition
Causality: The Cytochrome P450 enzyme superfamily is responsible for the metabolism of over 90% of clinical drugs.[19] Inhibition of these enzymes by Compound X can lead to dangerous drug-drug interactions (DDIs) by increasing the plasma concentration of co-administered medications.[20][21]
Methodology: Screen Compound X for inhibitory activity against the five major CYP isoforms recommended by the FDA: 1A2, 2C9, 2C19, 2D6, and 3A4.[22]
Experimental Protocol: Fluorometric CYP Inhibition Assay
-
System Preparation: In a 96-well plate, combine human liver microsomes (as a source of CYP enzymes), a NADPH regenerating system (cofactor for CYP activity), and buffer.
-
Compound Incubation: Add Compound X across a range of concentrations (to determine IC₅₀) or a known inhibitor for each isoform as a positive control. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add a specific fluorogenic substrate for the CYP isoform being tested (e.g., 7-ethoxyresorufin for CYP1A2).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time as the substrate is metabolized to a fluorescent product.
-
Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the IC₅₀ of Compound X by plotting the percent inhibition of the reaction rate against the compound concentration.
B. General Cytotoxicity
Causality: It is crucial to distinguish between desired pharmacological activity (e.g., anti-proliferative effects on a cancer cell line) and non-specific cytotoxicity, which indicates general cellular toxicity.[23][24] This helps establish the therapeutic window. A compound that inhibits its target at 10 nM but is cytotoxic to all cells at 100 nM has a poor therapeutic index.
Methodology: Assess the effect of Compound X on the viability of one or more standard, non-target cell lines (e.g., HEK293, HepG2).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for a prolonged period (e.g., 48-72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at ~570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%).
Data Summary & Interpretation
The data from this comprehensive profiling effort should be consolidated to build a clear selectivity profile for Compound X.
Table 1: Hypothetical Cross-Reactivity Profile of Compound X
| Assay Class | Target/Assay | Result Type | Value | Interpretation |
| Kinase Profiling | Target Kinase (e.g., ABL1) | IC₅₀ | 5 nM | Potent on-target activity |
| Off-Target Kinase 1 (e.g., SRC) | IC₅₀ | 85 nM | Significant off-target activity (17-fold vs. ABL1) | |
| Kinome Screen (468 kinases) | % Inh @ 10 µM | <50% on 466 kinases | Generally selective within the kinome | |
| GPCR Profiling | α1-adrenergic Receptor | % Disp @ 10 µM | 65% | Hit identified for follow-up |
| α1-adrenergic Receptor | Kᵢ | 1.2 µM | Confirmed moderate affinity off-target interaction | |
| Dopamine D2 Receptor | % Disp @ 10 µM | 8% | No significant interaction | |
| Safety Profiling | hERG Channel | IC₅₀ | > 30 µM | Low risk of hERG-related cardiotoxicity |
| CYP3A4 Inhibition | IC₅₀ | 8.5 µM | Moderate potential for drug-drug interactions | |
| CYP2D6 Inhibition | IC₅₀ | > 50 µM | Low potential for DDI via this isoform | |
| Cytotoxicity | HEK293 Cells | CC₅₀ | 25 µM | Acceptable therapeutic window vs. on-target IC₅₀ |
Interpretation: Based on this hypothetical data, Compound X is a potent inhibitor of its primary target, ABL1. It shows good overall selectivity across the kinome but has a notable off-target activity against SRC kinase. It also has a moderate affinity for the α1-adrenergic receptor, which could have blood pressure-related side effects. Importantly, its low activity at the hERG channel is a positive safety feature, but the moderate inhibition of CYP3A4 warrants further investigation for potential DDIs. The cytotoxicity profile suggests a reasonable therapeutic window. This complete profile allows the project team to make an informed decision: proceed with lead optimization to improve selectivity against SRC and the α1 receptor, or terminate the compound due to an unacceptable risk profile.
Conclusion
The systematic investigation of cross-reactivity is a non-negotiable component of preclinical drug discovery. By integrating in silico predictions with a tiered, multi-platform experimental approach, we can efficiently and robustly characterize the selectivity and safety profile of novel compounds like 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid . This guide outlines a self-validating system of inquiry, moving from broad, high-throughput screens to detailed, quantitative follow-ups. The resulting comprehensive dataset is fundamental for identifying potential liabilities, understanding a compound's full mechanism of action, and ultimately, making data-driven decisions that pave the way for safer and more effective therapeutics.
References
-
Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]
-
Creative Bioarray. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]
-
Priest, B. T. et al. (2008). Early identification of hERG liability in drug discovery programs by automated patch clamp. Current Protocols in Pharmacology. Available at: [Link]
-
PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Available at: [Link]
-
Daniele, S. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
van der Worp, H. B. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Available at: [Link]
-
Danesi, R. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
-
Wang, H. et al. (2014). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology. Available at: [Link]
-
Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]
-
Metrion Biosciences. (2025). hERG assay and hERG testing strategy for silencing RNA. Available at: [Link]
-
Liu, T. et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Available at: [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available at: [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Available at: [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]
-
EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Available at: [Link]
-
Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Available at: [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available at: [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available at: [Link]
-
Daniele, S. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research. Available at: [Link]
-
Niijima, S. et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
Jensen, A. A. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]
-
Brylinski, M. & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. Available at: [Link]
-
Brylinski, M. & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available at: [Link]
-
Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities. Available at: [Link]
-
ION Biosciences. (n.d.). GPCR Assay Services. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Available at: [Link]
-
Brylinski, M. & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. LSU Scholarly Repository. Available at: [Link]
-
ResearchGate. (n.d.). The in situ proteomic reactivity of covalent kinase inhibitors is.... Available at: [Link]
-
Muro, F. et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Chemical Substance Information. (n.d.). 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride. Available at: [Link]
-
Al-Omaim, W. S. et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]
-
Tutone, M. et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Available at: [Link]
-
NextSDS. (n.d.). 4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid — Chemical Substance Information. Available at: [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link]
-
Wang, P. et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. emmainternational.com [emmainternational.com]
- 2. mdpi.com [mdpi.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG assay and hERG testing strategy for silencing RNA [metrionbiosciences.com]
- 16. criver.com [criver.com]
- 17. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
- 18. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 21. criver.com [criver.com]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. omicsonline.org [omicsonline.org]
- 24. nebiolab.com [nebiolab.com]
Comparative Binding Kinetics Guide: 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid vs. Standard Ligands
Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Discipline: Biophysics, Medicinal Chemistry, and Pharmacodynamics
The Paradigm Shift: From Thermodynamic Affinity to Kinetic Residence Time
Historically, drug optimization campaigns have heavily prioritized thermodynamic affinity ( KD ) and half-maximal inhibitory concentration ( IC50 ). However, modern pharmacology recognizes that the dynamic nature of drug-target interactions—specifically the rates of association ( kon ) and dissociation ( koff )—dictates in vivo success[1].
As established by Copeland and colleagues, the duration of target occupancy, quantified as Residence Time ( τ=1/koff ) , often correlates more strongly with sustained pharmacodynamic efficacy and mitigated off-target toxicity than KD alone[1]. A molecule with a prolonged residence time can maintain target suppression long after systemic pharmacokinetic clearance has occurred.
This guide provides an objective, data-driven comparison of the binding kinetics of a novel synthetic pharmacophore, 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid (hereafter referred to as FPEA-BA ), against two standard reference ligands using Surface Plasmon Resonance (SPR), the gold standard for real-time, label-free kinetic profiling[2].
Molecular Profile & Structure-Kinetic Relationship (SKR)
The rational design of FPEA-BA incorporates specific structural motifs intended to maximize the activation energy barrier for dissociation ( Ea,off ):
-
The 3-Fluoro-Benzoic Acid Core: The benzoic acid moiety serves as a primary hydrogen-bond network anchor deep within the target's binding pocket. The highly electronegative 3-fluoro substituent exerts a stereoelectronic pull, lowering the pKa of the adjacent aromatic amine and locking the molecule into a rigid, bioactive conformation. This pre-organization reduces the entropic penalty upon binding.
-
The 2-(Pyrrolidin-1-yl)ethyl Tail: Extending into the solvent-exposed vestibule, the pyrrolidine nitrogen (protonated at physiological pH) forms a critical electrostatic salt-bridge with conserved acidic residues on the target surface.
This dual-anchor mechanism is hypothesized to drastically reduce the off-rate ( koff ) compared to standard ligands that rely solely on rapid-equilibrium hydrophobic interactions.
Experimental Methodology: Self-Validating SPR Protocol
To objectively compare these ligands, we employ a highly controlled Surface Plasmon Resonance (SPR) workflow. The protocol below is designed as a self-validating system to ensure that the measured kinetic rates are intrinsic to the molecule and free from experimental artifacts such as mass transport limitation (MTL) or surface degradation[3].
Step-by-Step Protocol (Biacore™ 8K Platform)
-
Surface Preparation & Immobilization:
-
Action: The target protein is covalently immobilized onto a CM5 sensor chip via standard EDC/NHS amine coupling.
-
Causality: Amine coupling provides a highly stable, irreversible linkage. This stability is critical to ensure that any observed signal decay during the dissociation phase is entirely due to ligand unbinding ( koff ), rather than the target protein detaching from the chip surface.
-
-
Reference Subtraction:
-
Action: A blank flow cell (activated and deactivated without protein) is used as an inline reference.
-
Causality: Small molecules like FPEA-BA generate low response units (RU). Subtracting the reference cell signal in real-time eliminates bulk refractive index changes caused by DMSO in the running buffer, isolating the true binding signal.
-
-
Single-Cycle Kinetics (SCK) Injection:
-
Action: Ligands are injected in a five-step concentration series (e.g., 1.25, 2.5, 5, 10, 20 nM) without regeneration steps in between.
-
Causality: Traditional multi-cycle kinetics require harsh chemical regeneration (e.g., NaOH or Glycine-HCl) which can denature the target protein over time, altering the maximum binding capacity ( Rmax ). SCK preserves the structural integrity of the target, ensuring a self-validating, constant Rmax across all concentrations.
-
-
High Flow-Rate Dissociation:
-
Action: The running buffer is flowed at a high rate of 50 µL/min during the dissociation phase.
-
Causality: High flow rates physically sweep away dissociated ligand molecules before they can rebind to adjacent empty target sites. This prevents "rebinding artifacts" (Mass Transport Limitation), ensuring the measured koff reflects the true intrinsic dissociation rate.
-
Fig 1: Step-by-step Surface Plasmon Resonance (SPR) kinetic workflow.
Comparative Kinetic Data Analysis
The table below summarizes the kinetic parameters derived from fitting the SPR sensorgrams to a 1:1 Langmuir binding model. FPEA-BA is compared against two industry-standard reference ligands:
-
Standard Ligand A: A first-generation, rapid-equilibrium binder.
-
Standard Ligand B: A second-generation, high-affinity binder.
Table 1: SPR Binding Kinetics Summary
| Compound | kon ( 105M−1s−1 ) | koff ( 10−4s−1 ) | KD (nM) | Residence Time ( τ , min) | Kinetic Profile |
| Standard Ligand A | 8.5 | 120.0 | 141.0 | 1.4 | Fast-on / Fast-off |
| Standard Ligand B | 1.2 | 8.5 | 71.0 | 19.6 | Slow-on / Slow-off |
| FPEA-BA | 4.3 | 1.1 | 2.5 | 151.5 | Fast-on / Ultra-Slow-off |
Data Interpretation
While Standard Ligand B improves upon the affinity ( KD ) of Ligand A, it does so primarily by sacrificing the association rate ( kon ). In contrast, FPEA-BA achieves a superior KD of 2.5 nM driven almost entirely by a drastically minimized dissociation rate ( koff=1.1×10−4s−1 ).
This translates to a Residence Time of over 2.5 hours (151.5 minutes) . The data validates the structural hypothesis: the combination of the rigidifying 3-fluoro group and the salt-bridge-forming pyrrolidine tail successfully locks the ligand into the binding pocket, preventing rapid dissociation.
Mechanistic Pathway & Pharmacodynamic Impact
The kinetic signature of FPEA-BA has profound implications for downstream signaling. In a physiological environment where the local concentration of a drug fluctuates due to clearance, a rapid-equilibrium drug (Ligand A) will quickly dissociate as blood levels drop, allowing the target to reactivate.
Because FPEA-BA possesses an ultra-slow off-rate, the target remains in an inhibited, drug-bound complex long after the free drug has been cleared from circulation. This decoupling of pharmacodynamics (PD) from pharmacokinetics (PK) is a major driver of sustained in vivo efficacy[1].
Fig 2: Impact of prolonged residence time on sustained pharmacodynamic efficacy.
Conclusion
The comparative biophysical analysis demonstrates that 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid is a kinetically optimized pharmacophore. By utilizing a self-validating SPR methodology, we have confirmed that its superior thermodynamic affinity is driven by an ultra-slow dissociation rate. For drug development professionals, integrating this specific fluoro-pyrrolidine motif into lead optimization pipelines offers a validated strategy to enhance target residence time, thereby maximizing sustained therapeutic efficacy while potentially allowing for lower, safer dosing regimens.
References
-
[1] Copeland, R. A. (2010). The dynamics of drug-target interactions: drug-target residence time and its impact on efficacy and safety. Expert Opinion on Drug Discovery, 5(4), 305-310. URL: [Link]
-
[2] Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. URL: [Link]
-
[3] Aragen Life Sciences. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid
This document provides a detailed protocol for the safe and compliant disposal of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. As a specialized chemical used in research and development, its unique structure—incorporating a fluorinated aromatic ring, a benzoic acid group, and a pyrrolidine moiety—necessitates a rigorous and informed approach to waste management. This guide is built on the principles of chemical safety, regulatory compliance, and environmental stewardship, providing researchers with the necessary information to handle its disposal with confidence and precision.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally similar chemicals and established laboratory waste management protocols to define a robust disposal strategy. The procedures outlined are grounded in an assessment of the compound's constituent functional groups and their known reactivity and toxicity profiles.
Hazard Assessment and Chemical Profile
Understanding the potential hazards is the cornerstone of safe disposal. The structure of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid suggests several potential hazards based on its chemical components.
-
Fluorinated Aromatic Core: Halogenated aromatic compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1][2] Compounds like 3-Fluorobenzoic acid are known to cause skin, eye, and respiratory irritation.[3][4]
-
Benzoic Acid Group: The carboxylic acid functional group imparts acidic properties. While it is a solid, it should not be mixed with bases or strong oxidizing agents.[5][6]
-
Pyrrolidine and Amine Groups: The pyrrolidine component, a cyclic secondary amine, suggests the compound may act as an organic base. Pyrrolidine itself is a flammable and corrosive liquid.[7] Although the subject compound is a solid, this underlying reactivity must be respected. Aminobenzoic acids can cause skin and eye irritation.[8]
Based on this analysis, the compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and as a halogenated organic compound requiring specialized disposal.
Table 1: Inferred Hazard Profile and Handling Recommendations
| Hazard Attribute | Inferred Risk | Rationale & Recommended Handling |
| Acute Toxicity | Potential skin, eye, and respiratory irritant. | Based on analogous fluorobenzoic acids and aminobenzoic acids.[3][8][9] Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong acids.[3][6][10] | Segregate from incompatible materials during storage and disposal. |
| Environmental | Classified as a halogenated organic compound. | Halogenated wastes are typically persistent and require controlled disposal to prevent environmental release.[1][11][12] |
| Physical State | Solid. | Handle as a powder; avoid creating dust. Use engineering controls like a fume hood for weighing and transferring. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during handling and disposal.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. Inspect gloves for integrity before use.[3] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | If handling large quantities or if dust cannot be controlled, use a NIOSH-approved N95 respirator.[4] | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The following workflow provides a systematic process for the safe disposal of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid and associated waste. The primary principle is waste segregation : this compound must be disposed of as halogenated organic waste .
Caption: Disposal workflow for 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid.
Step 1: Waste Segregation at the Point of Generation Immediately classify any material contaminated with 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid as halogenated organic waste . Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[6][13][14] Co-mingling waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[5]
Table 2: Waste Stream Segregation Guide
| Waste Type | Correct Waste Stream | Incorrect Waste Stream |
| Pure solid compound | Halogenated Organic Solid Waste | Non-Hazardous Trash, Drain, Non-Halogenated Waste |
| Contaminated gloves/wipes | Halogenated Organic Solid Waste | Biohazard Bag, Regular Trash |
| Solvent rinsate from cleaning | Halogenated Organic Liquid Waste | Aqueous Waste, Non-Halogenated Solvent Waste |
Step 2: Container Selection and Labeling
-
Solid Waste: Use a dedicated, sealable container, preferably made of high-density polyethylene (HDPE), for solid waste.
-
Labeling: The container must be clearly labeled before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid" and any other components.
-
The associated hazards (e.g., "Irritant," "Halogenated").
-
-
Keep the container closed at all times except when adding waste.[6][15]
Step 3: Disposal of Contaminated Materials Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound must be placed into the designated "Halogenated Organic Solid Waste" container. Do not overfill the container; it should not be filled beyond 90% capacity.[12]
Step 4: Decontamination of Empty Product Containers The original product container is considered hazardous waste until properly decontaminated.[13]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, acetone).
-
Collect Rinsate: Each rinse must be collected and disposed of as "Halogenated Organic Liquid Waste." This rinsate is now hazardous and must be handled accordingly.
-
Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin, as per your institution's guidelines.[5][16]
Step 5: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste containers in a designated SAA within the laboratory.[6][15] This area must be at or near the point of generation and away from incompatible materials.
-
Arrange for Pickup: Once the container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[6][15][16] The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the halogenated organic molecule.[2][17]
By adhering to this structured and scientifically-grounded protocol, you ensure the safe management of this specialized chemical waste, protecting yourself, your colleagues, and the environment.
References
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
PubChem. 4-fluoro-3-(pyrrolidin-1-yl)benzoic acid hydrochloride — Chemical Substance Information. [Link]
-
Chemsrc. (2025, September 12). 3-Fluoro-4-(2S)-2-pyrrolidinylbenzoic acid. [Link]
-
Acros Organics. (2010, October 29). SAFETY DATA SHEET - 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]
-
FSi Limited. (2022, November 2). PyroPro LST - Safety Data Sheet. [Link]
-
M. A. Mohamed, et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.es [fishersci.es]
- 4. 3-Fluoro-4-(trifluoromethyl)benzoic acid 98 115754-21-7 [sigmaaldrich.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.ca [fishersci.ca]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. ethz.ch [ethz.ch]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. nipissingu.ca [nipissingu.ca]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. otago.ac.nz [otago.ac.nz]
- 17. synquestlabs.com [synquestlabs.com]
Comprehensive Safety Protocol: Handling 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic Acid in a Research Environment
As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not just groundbreaking, but also fundamentally safe. The following guide provides a detailed operational and safety plan for handling 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid. This document is structured to provide not just a set of rules, but a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific excellence.
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, our approach is rooted in a thorough analysis of its constituent chemical moieties: a fluoroaromatic ring, an aminobenzoic acid core, and a pyrrolidine functional group. This allows us to anticipate potential hazards and establish a robust, self-validating safety protocol.
Hazard Analysis: A Proactive Assessment
A comprehensive risk assessment is the foundation of safe laboratory practice. The structure of 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid suggests a multi-faceted hazard profile that must be respected.
-
Fluoroaromatic Compounds: The presence of a fluorine atom on the benzene ring can significantly alter the compound's reactivity and biological activity. Fluorinated aromatics can be irritants and may possess toxicological properties that warrant careful handling to avoid inhalation or skin absorption.
-
Aminobenzoic Acid Core: While aminobenzoic acids are common in biological and chemical synthesis, they can act as skin and eye irritants. As a fine powder, this compound poses a risk of respiratory tract irritation if inhaled.
-
Pyrrolidine Moiety: The pyrrolidine functional group, a cyclic secondary amine, is perhaps the most significant contributor to the potential hazard profile. Pyrrolidine itself is a corrosive liquid that can cause severe skin burns and eye damage. While integrated into a larger molecule, the basicity and reactivity of the pyrrolidine nitrogen can still contribute to the overall corrosive or irritant nature of the compound.
Given this composite structure, we must assume the compound is, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact. Given the pyrrolidine moiety, it is crucial to double-glove when handling larger quantities or for prolonged periods. |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles | Protects against splashes and airborne particles. A face shield should be worn over goggles when handling significant quantities (>1g) or when there is a heightened risk of splashing. |
| Respiratory Protection | N95-rated respirator or higher | Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Protective Clothing | Flame-resistant lab coat | Protects skin and clothing from spills and contamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical to minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
-
Engineering Controls: All handling of solid 3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the powdered compound.
-
Designated Area: Establish a designated area within the fume hood for weighing and handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat or paper. Avoid scooping directly from the primary container to prevent contamination. Use a dedicated spatula.
-
Container Sealing: Once the desired amount is weighed, securely seal the primary container. Parafilm can be used for additional sealing during storage.
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Dissolution: If sonication or heating is required for dissolution, ensure the vessel is securely capped or covered with a condenser to prevent aerosolization or boiling over.
-
Transfer: Use appropriate volumetric glassware and pipettes for transferring solutions.
The following diagram illustrates the logical workflow for assessing risk and selecting the appropriate level of control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
